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  • Product: N-(2-cyano-3-fluorophenyl)propanamide
  • CAS: 1155153-85-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling of N-(2-cyano-3-fluorophenyl)propanamide

Executive Summary N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Characterized by its unique ortho-cyano and meta-fluoro substitution pattern relative to the propanamide moiety, this compound presents a complex electronic landscape. This whitepaper elucidates its core physicochemical properties, details self-validating experimental protocols for its characterization, and explores its application in modern drug discovery.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of N-(2-cyano-3-fluorophenyl)propanamide stems from the synergistic electron-withdrawing effects of the cyano (-C≡N) and fluoro (-F) groups on the phenyl ring. The cyano group exerts strong inductive and resonance withdrawal, while the fluorine atom contributes high electronegativity with localized inductive withdrawal. This significantly depletes the electron density of the aromatic ring, which in turn increases the acidity of the amide N-H bond[1].

Quantitative Data Summary

Table 1: Core Physicochemical Parameters[1][2]

ParameterValueMethod / Source
Molecular Formula C10H9FN2OComputed
Molecular Weight 192.19 g/mol Computed
Boiling Point 377.9 ± 32.0 °CPredicted
Density 1.20 ± 0.1 g/cm³Predicted
pKa (Amide N-H) 13.24 ± 0.70Predicted
H-Bond Donors 1Structural Analysis
H-Bond Acceptors 2Structural Analysis

Table 2: Estimated Solubility Profile

SolventSolubility CategoryMechanistic Rationale
Water Poor (< 0.1 mg/mL)High lipophilicity of the fluorinated phenyl ring restricts aqueous solvation.
Methanol SolubleFavorable H-bond donor/acceptor interactions with the amide group.
DMSO / DMF Freely SolubleStrong dipole-dipole interactions with the highly polar cyano group.

Experimental Methodologies for Physicochemical Characterization

To empirically validate the predicted properties of this compound, rigorous, self-validating analytical frameworks are required.

Workflow A N-(2-cyano-3-fluorophenyl) propanamide B HPLC-UV LogP Profiling A->B Lipophilicity C Potentiometric Titration (pKa) A->C Ionization D Thermal Analysis A->D Thermodynamics E Physicochemical Data Integration B->E C->E D->E

Workflow for the physicochemical characterization of fluorinated phenylamides.

Protocol 1: Yasuda-Shedlovsky Extrapolation for pKa Determination

Causality & Expertise: A predicted pKa of 13.24 indicates extreme weak acidity[1]. Standard aqueous titration is impossible due to the leveling effect of water (where pH > 12 becomes dominated by OH⁻ errors on the glass electrode) and the compound's poor aqueous solubility. The Yasuda-Shedlovsky cosolvent method mitigates both issues by increasing solubility and allowing the mathematical extrapolation of thermodynamic constants to a zero-cosolvent state.

  • Cosolvent Preparation: Prepare five solutions of Methanol/Water ranging from 20% to 60% w/w methanol.

  • Electrode Standardization: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Correct for the non-aqueous junction potential using the Gran method to ensure the self-validation of the pH readings in mixed solvents.

  • Titration Execution: Dissolve 2.0 mg of the compound in 50 mL of each cosolvent mixture. Titrate with 0.05 M standardized methanolic KOH under a continuous nitrogen purge to prevent CO₂ absorption, which would artificially lower the pH.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each mixture. Plot psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε). Perform linear regression to extrapolate to the dielectric constant of pure water (1/ε = 0.0127) to derive the true aqueous pKa.

Protocol 2: HPLC-UV Determination of Partition Coefficient (LogP)

Causality & Expertise: The traditional shake-flask method for LogP is highly susceptible to emulsion formation and requires absolute sample purity. HPLC-UV provides a self-validating system because the reference standards bracket the analyte, neutralizing systemic instrumental variations (e.g., flow rate fluctuations or column aging).

  • Mobile Phase Setup: Prepare an isocratic mobile phase of 50:50 Methanol:Water, buffered to pH 7.4 with 10 mM phosphate buffer to ensure the amide remains fully protonated.

  • Calibration Curve: Inject a homologous series of reference compounds with known LogP values (e.g., acetanilide, toluene, bromobenzene). Record their retention times to create a calibration curve of Log k' vs. LogP.

  • Sample Analysis: Inject a 10 µg/mL solution of N-(2-cyano-3-fluorophenyl)propanamide.

  • Calculation: Measure the retention time ( tR​ ) and calculate the capacity factor k′=(tR​−t0​)/t0​ , utilizing uracil to determine the dead time ( t0​ ). Interpolate the LogP of the analyte using the established calibration curve.

Applications in Drug Development

The unique electronic signature of the 2-cyano-3-fluorophenyl moiety makes it a highly privileged pharmacophore in medicinal chemistry. The strategic placement of the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the meta position, while the cyano group engages in strong hydrogen bond acceptor interactions within target protein binding pockets.

Recent high-throughput screening campaigns have successfully leveraged this core structure. For instance, derivatives containing the N-(2-cyano-3-fluorophenyl)amide scaffold—such as 4-(tert-butyl)-N-(2-cyano-3-fluorophenyl)benzamide—have been identified as potent hits in anthelmintic drug discovery, significantly reducing the larval motility of Caenorhabditis elegans[3]. N-(2-cyano-3-fluorophenyl)propanamide serves as a crucial, sterically unencumbered intermediate to synthesize these complex bioactive libraries, allowing medicinal chemists to fine-tune lipophilicity and target affinity without disrupting the core binding mechanics.

References

  • PubChem. "CID 55268230 | C10H9FN2O". Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans". Available at: [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of N-(2-Cyano-3-fluorophenyl)propanamide: A Technical Guide for Evaluating Novel Non-Steroidal Antiandrogens

Executive Summary & Pharmacophore Rationale N-(2-cyano-3-fluorophenyl)propanamide (NCFP) is a synthetic chemical building block containing a structurally privileged N-arylpropanamide scaffold. In the context of oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

N-(2-cyano-3-fluorophenyl)propanamide (NCFP) is a synthetic chemical building block containing a structurally privileged N-arylpropanamide scaffold. In the context of oncology drug discovery, this specific motif is highly analogous to the pharmacophores of established non-steroidal antiandrogens (NSAAs) such as flutamide, bicalutamide, and enzalutamide[1].

The presence of electron-withdrawing groups (cyano and fluoro) on the phenyl ring is a critical determinant for binding affinity within the Androgen Receptor (AR) Ligand Binding Domain (LBD). Specifically, the cyano group engages in critical hydrogen bonding with Arg752 and Gln711 in the AR LBD, while the fluoro group modulates the dihedral angle of the phenyl ring, optimizing the steric fit and enhancing metabolic stability. This in-depth technical guide outlines a rigorous, self-validating in vitro framework to evaluate NCFP (or its derivatives) as a putative AR antagonist for the treatment of Prostate Cancer (PCa).

Mechanistic Hypothesis & Target Pathway

The primary mechanism of action for N-arylpropanamide derivatives is the competitive displacement of endogenous androgens (e.g., dihydrotestosterone [DHT]) from the AR LBD[2].

Under physiological conditions, androgen binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSP90), receptor dimerization, and nuclear translocation. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter regions of target genes (e.g., KLK3, which encodes Prostate Specific Antigen [PSA]), driving cellular proliferation[3].

NCFP is hypothesized to bind the AR LBD without inducing the activating conformational shift—specifically, preventing the folding of Helix 12 over the binding pocket. This traps the AR in an inactive state, preventing nuclear translocation and subsequent DNA binding, thereby halting androgen-dependent tumor growth[1].

AR_Pathway DHT Androgen (DHT/R1881) AR_Cyt AR-HSP90 Complex (Cytosol) DHT->AR_Cyt Binds LBD NCFP NCFP (Antagonist) NCFP->AR_Cyt Competes for LBD AR_Nuc AR Dimer (Nucleus) AR_Cyt->AR_Nuc Translocation ARE Androgen Response Elements (ARE) AR_Nuc->ARE DNA Binding Transcription Gene Transcription (PSA, TMPRSS2) ARE->Transcription Activation

Mechanistic pathway of Androgen Receptor signaling and competitive inhibition by NCFP.

Comprehensive In Vitro Evaluation Cascade

To rigorously validate the in vitro activity of NCFP, a self-validating, three-tiered screening cascade must be employed. This ensures that observed phenotypic effects are causally linked to on-target biochemical interactions rather than off-target cytotoxicity.

  • Tier 1: Target Engagement (Biochemical Affinity). A competitive radioligand binding assay utilizing [3H]-R1881 (a synthetic, metabolically stable androgen) to determine the binding affinity ( Ki​ ) of NCFP to the AR LBD[1].

  • Tier 2: Transcriptional Repression (Functional Assay). An ARE-driven Luciferase Reporter Assay in prostate cells to quantify the compound's ability to inhibit AR-mediated gene transcription[3].

  • Tier 3: Phenotypic Efficacy (Cellular Assay). A cell proliferation assay using the androgen-sensitive LNCaP human prostate adenocarcinoma cell line to measure the ultimate biological endpoint: growth arrest[4].

Workflow Prep Compound Prep: NCFP in DMSO Tier1 Tier 1: Target Binding [3H]-R1881 Competition Prep->Tier1 Tier2 Tier 2: Transcriptional Repression ARE-Luciferase Reporter Tier1->Tier2 If Ki < 10 µM Tier3 Tier 3: Phenotypic Efficacy LNCaP Proliferation Assay Tier2->Tier3 If IC50 < 10 µM Data Data Synthesis: IC50 & Schild Analysis Tier3->Data

Tiered in vitro screening cascade for evaluating novel AR antagonists.

Quantitative Data Presentation

Because NCFP is a low-molecular-weight fragment compared to fully elaborated clinical drugs, its baseline affinity is expected to be lower. The following table summarizes a representative in vitro data profile required to benchmark NCFP against established clinical standards.

CompoundAR Binding Affinity ( Ki​ , nM)ARE-Reporter Inhibition ( IC50​ , nM)LNCaP Proliferation Inhibition ( IC50​ , nM)
Enzalutamide (Positive Control)~ 21.4~ 155~ 200
Bicalutamide (Positive Control)~ 160~ 850~ 1,200
NCFP (Representative Target)< 5,000< 10,000< 15,000
DMSO (Negative Control)N/AN/AN/A

Detailed Experimental Protocols

To ensure scientific trustworthiness, every protocol must act as a self-validating system. The causality behind experimental choices—such as media composition and stimulant selection—is detailed below.

Protocol A: ARE-Luciferase Reporter Gene Assay[3]

This assay quantifies the functional antagonism of NCFP at the transcriptional level.

  • Cell Preparation: Seed LNCaP cells (which express endogenous mutant AR) or HepG2 cells (co-transfected with wild-type AR) in 96-well plates at 1×104 cells/well.

  • Media Causality: Culture cells in phenol-red-free RPMI supplemented with 5-10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Why? Standard FBS contains endogenous androgens, and phenol red possesses weak estrogenic/androgenic activity. CS-FBS ensures a true "zero-androgen" baseline, maximizing the assay's signal-to-background window.

  • Transfection: Co-transfect cells with an ARE-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency and cell viability).

  • Stimulation & Treatment: After 24 hours, stimulate the cells with 0.1 nM R1881. Why R1881? R1881 is a synthetic androgen that is highly resistant to metabolic degradation in cell culture, unlike natural DHT, ensuring a stable agonistic drive[4]. Simultaneously, treat with NCFP in a 10-point dose-response curve (0.01 µM to 50 µM).

  • Readout: After 24 hours of treatment, lyse cells and measure luminescence using a Dual-Luciferase assay system. Calculate the IC50​ based on the normalized Firefly/Renilla ratio. Ensure the assay Z'-factor is > 0.5 for robust validation.

Protocol B: LNCaP Cell Proliferation Assay[4]

This assay evaluates the phenotypic consequence of AR antagonism by measuring the inhibition of androgen-stimulated cellular growth.

  • Synchronization: Seed LNCaP cells in 96-well plates ( 5×103 cells/well) in RPMI + 10% CS-FBS. Incubate for 48–72 hours to deprive the cells of androgens. This synchronizes the cell population in the G0​/G1​ phase of the cell cycle[4].

  • Treatment: Replace media with fresh CS-FBS media containing 0.1 nM R1881 (to stimulate proliferation) and varying concentrations of NCFP. Include Enzalutamide as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 96 hours. Prostate cancer cells have a slow doubling time; a 96-hour window is critical to observe significant divergence in proliferation curves.

  • Quantification: Add MTT reagent or CellTiter-Glo (ATP-based luminescence). The reduction in metabolic activity/ATP correlates directly with the anti-proliferative efficacy of NCFP.

References

  • Androgen stimulated cellular proliferation in the human prostate cancer cell line LNCaP is associated with reduced retinoblastoma protein expression Source: Journal of Cellular Biochemistry / PubMed URL
  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells Source: PLoS One / PMC URL
  • Discovery of JNJ-63576253, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer Source: AACR Journals / Cancer Research URL
  • Androgen Receptor: An Overview Source: Critical Reviews in Eukaryotic Gene Expression URL

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, commonly known as S-23, is a potent, orally...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, commonly known as S-23, is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). This technical guide provides a comprehensive overview of the pharmacological profile of S-23, delving into its mechanism of action, preclinical characterization, and therapeutic potential. As a SARM, S-23 exhibits tissue-selective anabolic effects on muscle and bone, while having a lesser impact on androgenic tissues such as the prostate. This profile has positioned it as a compound of significant interest for various therapeutic applications, including male contraception and the treatment of muscle wasting disorders. This document will detail the experimental data that underpins our current understanding of S-23, offering insights for researchers and professionals in the field of drug development.

Introduction and Rationale

The therapeutic use of androgens is often limited by their undesirable side effects, such as an increased risk of prostate cancer, benign prostatic hyperplasia, and adverse effects on the cardiovascular system. Selective androgen receptor modulators (SARMs) represent a promising class of therapeutic agents designed to overcome these limitations by eliciting the beneficial effects of androgens in specific tissues, such as muscle and bone, while minimizing their adverse effects in others.

S-23 has emerged as a leading investigational SARM due to its high binding affinity for the androgen receptor (AR) and its favorable pharmacokinetic properties.[1] Its unique chemical structure, featuring a cyano and a trifluoromethyl group on the phenyl ring, contributes to its potent and selective activity. This guide will explore the preclinical data that has defined the pharmacological profile of S-23.

Mechanism of Action: Selective Androgen Receptor Modulation

S-23 exerts its effects by binding to the androgen receptor. Upon binding, the S-23-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the modulation of gene expression. The tissue selectivity of S-23 is believed to be a result of its unique interaction with the AR, leading to the recruitment of tissue-specific co-regulators that influence downstream gene transcription.

Signaling Pathway of S-23

S23_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S23 S-23 AR Androgen Receptor (AR) (Cytoplasm) S23->AR Binds to HSP Heat Shock Proteins AR->HSP Associated with S23_AR S-23-AR Complex Nucleus Nucleus S23_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Co_regulators Tissue-Specific Co-regulators ARE->Co_regulators Recruits Gene_Transcription Modulation of Gene Transcription Co_regulators->Gene_Transcription Influences Biological_Effects Tissue-Selective Biological Effects (e.g., Anabolic in Muscle/Bone) Gene_Transcription->Biological_Effects S23_AR_n S-23-AR Complex S23_AR_n->ARE Binds to

Figure 1: Simplified signaling pathway of S-23.

Pharmacological Characterization: Preclinical Data

The primary preclinical characterization of S-23 was detailed in a seminal study by Jones et al. (2009) in Endocrinology.[1] This research provides the foundational data for understanding its pharmacological profile.

In Vitro Androgen Receptor Binding and Activity

S-23 demonstrates a high binding affinity for the androgen receptor, with an inhibitory constant (Ki) of 1.7 ± 0.2 nM.[1] In vitro studies have confirmed that S-23 is a full agonist of the androgen receptor.[1]

Parameter Value Reference
Binding Affinity (Ki) 1.7 ± 0.2 nM[1]
In Vitro Activity Full Agonist[1]

Table 1: In Vitro Androgen Receptor Binding and Activity of S-23.

In Vivo Efficacy in Animal Models

In a castrated rat model, S-23 demonstrated potent anabolic effects on muscle and bone, while exhibiting a lesser degree of stimulation on the prostate, a key androgenic tissue. The ED50 (the dose that produces 50% of the maximal effect) for the levator ani muscle (an anabolic indicator) was significantly lower than that for the prostate (an androgenic indicator), highlighting its tissue-selective nature.[1]

Tissue ED50 (mg/day) Reference
Levator Ani Muscle 0.079[1]
Prostate 0.43[1]

Table 2: In Vivo Efficacy of S-23 in Castrated Male Rats.

In intact male rats, treatment with S-23 led to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.[1] When co-administered with estradiol benzoate (to maintain sexual behavior), S-23 induced reversible infertility.[1] A significant portion of the treated animals showed no sperm in the testes, and there were no pregnancies in mating trials.[1] Importantly, this infertility was fully reversible upon cessation of treatment.[1]

Effects on Body Composition and Bone Mineral Density

Preclinical studies have shown that S-23 can positively impact body composition by increasing lean muscle mass and reducing fat mass in a dose-dependent manner.[1] Furthermore, S-23 has been observed to increase bone mineral density, suggesting its potential for treating osteoporosis and other bone-wasting conditions.[1]

Experimental Protocols

The following provides a generalized overview of the types of experimental protocols used to characterize the pharmacological profile of S-23, based on the methodologies described in the scientific literature.

Radioligand Binding Assay for Androgen Receptor Affinity

This assay is employed to determine the binding affinity of a compound for the androgen receptor.

Workflow:

Binding_Assay_Workflow Start Start Prepare_AR Prepare cell lysates containing androgen receptors Start->Prepare_AR Incubate Incubate lysates with a radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of S-23 Prepare_AR->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Analyze data to calculate the Ki value Measure->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.

In Vivo Efficacy Studies in a Castrated Rat Model

This in vivo model is crucial for assessing the anabolic and androgenic activity of a SARM.

Step-by-Step Methodology:

  • Animal Model: Adult male rats are surgically castrated to remove endogenous androgen production.

  • Dosing: After a recovery period, animals are treated daily with either a vehicle control or varying doses of S-23.

  • Tissue Collection: At the end of the treatment period, key tissues are collected, including the levator ani muscle and the prostate.

  • Analysis: The wet weight of the tissues is measured and compared between the different treatment groups to determine the dose-response relationship and calculate the ED50 for each tissue.

Therapeutic Potential and Future Directions

The pharmacological profile of S-23 suggests several potential therapeutic applications:

  • Hormonal Male Contraception: Its ability to reversibly suppress spermatogenesis makes it a strong candidate for a male contraceptive pill.[1]

  • Treatment of Muscle Wasting Disorders: The potent anabolic effects on muscle could be beneficial in conditions such as sarcopenia, cachexia, and andropause.

  • Osteoporosis: The positive effects of S-23 on bone mineral density indicate its potential for the treatment and prevention of osteoporosis.[1]

Further research is necessary to fully elucidate the long-term safety and efficacy of S-23 in humans. Clinical trials will be essential to translate the promising preclinical findings into tangible therapeutic benefits.

Conclusion

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) is a potent and selective androgen receptor modulator with a well-defined preclinical pharmacological profile. Its tissue-selective anabolic activity, coupled with its potential as a reversible male contraceptive agent, makes it a compound of significant interest for future drug development. The data presented in this guide underscores the therapeutic promise of SARMs and highlights the importance of continued research in this area.

References

  • Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9825433, S-23. Retrieved from [Link].

Sources

Exploratory

Exploring the Therapeutic Potential of N-(2-Cyano-3-fluorophenyl)propanamide: A Next-Generation Pharmacophore for CNS-Penetrant c-Abl Inhibitors

Executive Summary The hyperactivation of the Abelson tyrosine kinase (c-Abl) has emerged as a critical driver in the pathogenesis of Parkinson's disease (PD) and related α-synucleinopathies[1]. While first-generation c-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hyperactivation of the Abelson tyrosine kinase (c-Abl) has emerged as a critical driver in the pathogenesis of Parkinson's disease (PD) and related α-synucleinopathies[1]. While first-generation c-Abl inhibitors like nilotinib have demonstrated neuroprotective effects by promoting α-synuclein clearance[2], their clinical utility is severely limited by poor Blood-Brain Barrier (BBB) penetrance and off-target toxicities. This technical guide explores the therapeutic potential of N-(2-cyano-3-fluorophenyl)propanamide (CAS 1155153-85-7)[3], a novel synthetic building block designed to overcome these limitations. By integrating this moiety into heterocyclic scaffolds, researchers can engineer highly selective, CNS-penetrant c-Abl inhibitors[4].

Mechanistic Rationale: The CFPP Pharmacophore

As a Senior Application Scientist, I approach scaffold design not as a trial-and-error process, but as an exercise in structural causality. The N-(2-cyano-3-fluorophenyl)propanamide (CFPP) building block is engineered to maximize kinase hinge-region binding while maintaining the physicochemical properties required for CNS entry.

  • The Cyano (-CN) Vector: The cyano group acts as a potent, directional hydrogen bond acceptor. In the context of the c-Abl kinase domain, this moiety is strategically positioned to interact with the DFG-out allosteric pocket or the hinge region, depending on the core scaffold. This interaction drives high target residence time, a critical parameter for sustained kinase inhibition in vivo.

  • The 3-Fluoro (-F) Substitution: Fluorine incorporation is a cornerstone of modern medicinal chemistry[5]. The fluorine atom at the 3-position serves three causal functions:

    • Lipophilicity & BBB Penetration: It increases the overall LogP of the molecule, facilitating passive diffusion across the lipophilic endothelial cells of the BBB.

    • Metabolic Stability: It blocks oxidative metabolism at the phenyl ring, extending the compound's half-life.

    • Conformational Locking: The highly electronegative fluorine induces a dipole that restricts the rotation of the adjacent cyano group, locking the molecule into its bioactive conformation and reducing the entropic penalty upon target binding[6].

  • The Propanamide Linker: The flexible propanamide chain provides the necessary spacer length to orient the cyano-fluorophenyl moiety deep into the hydrophobic pocket of c-Abl, while the amide nitrogen serves as a synthetic handle for coupling to diverse heterocyclic cores (e.g., imidazo[1,2-a]pyridines)[4].

cAbl_Pathway OxStress Oxidative Stress (ROS) cAbl c-Abl Tyrosine Kinase (Hyperactivated) OxStress->cAbl Activates aSyn α-Synuclein (Phosphorylation at Tyr39) cAbl->aSyn Phosphorylates Agg Protein Aggregation (Lewy Bodies) aSyn->Agg Promotes Misfolding NeuroDeg Neurodegeneration (Parkinson's Disease) Agg->NeuroDeg Induces Toxicity CFPP CFPP-Derived Inhibitor (N-(2-cyano-3-fluorophenyl)propanamide) CFPP->cAbl Inhibits (Hinge/Allosteric)

Fig 1. c-Abl pathway in Parkinson's disease and inhibition by CFPP-derived compounds.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following workflows detail the synthesis and biological validation of CFPP-derived inhibitors.

Protocol 1: Scaffold Incorporation & Core Assembly

Objective: Couple CFPP to an imidazo[1,2-a]pyridine core to generate a functional c-Abl inhibitor[4]. Causality: Traditional amidation can fail due to the electron-withdrawing nature of the cyano-fluorophenyl ring. We utilize a Buchwald-Hartwig cross-coupling approach, which is highly tolerant of these functional groups and prevents unwanted side reactions.

  • Step 1: Activate the imidazo[1,2-a]pyridine core using a halogenated precursor (e.g., 6-bromoimidazo[1,2-a]pyridine).

  • Step 2: Combine the core with N-(2-cyano-3-fluorophenyl)propanamide in the presence of a palladium catalyst (Pd2(dba)3), Xantphos ligand, and Cs2CO3 in anhydrous dioxane.

  • Step 3: Heat the reaction to 90°C under argon for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The presence of the desired mass peak [M+H]+ validates the coupling. Perform 1H-NMR on the purified product to confirm the absence of regioisomers, ensuring structural integrity before biological testing.

Protocol 2: In Vitro c-Abl Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the CFPP-derived compound against recombinant c-Abl. Causality: Standard fluorescence assays are prone to false positives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, eliminating background noise.

  • Step 1: Incubate recombinant c-Abl kinase with a fluorescently labeled peptide substrate and varying concentrations of the CFPP-derivative (0.1 nM to 10 µM) in a 384-well plate.

  • Step 2: Initiate the reaction by adding ATP at its Km value (to ensure competitive inhibition sensitivity).

  • Step 3: Add the Europium-labeled anti-phosphotyrosine antibody and measure the FRET signal.

  • Self-Validation: Include nilotinib as a positive control[2]. Generate an ATP-titration curve; a rightward shift in the IC50 with increasing ATP concentrations confirms the compound is an ATP-competitive inhibitor, validating the mechanism of action.

Protocol 3: Blood-Brain Barrier (BBB) Permeability Assessment (MDCK-MDR1)

Objective: Quantify CNS penetrance and rule out P-glycoprotein (P-gp) efflux. Causality: Many c-Abl inhibitors fail in PD trials because they are substrates for the P-gp efflux pump at the BBB. MDCK cells transfected with the human MDR1 gene provide a robust model to measure both passive permeability and active efflux.

  • Step 1: Seed MDCK-MDR1 cells on transwell polycarbonate inserts and culture until a polarized monolayer forms (validate integrity using Lucifer Yellow, ensuring Papp < 1 x 10⁻⁶ cm/s).

  • Step 2: Apply the CFPP-derivative to the apical (A) chamber to measure A-to-B transport, and to the basolateral (B) chamber to measure B-to-A transport.

  • Step 3: Quantify compound concentrations in both chambers via LC-MS/MS after 2 hours.

  • Self-Validation: Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER < 2.0 validates that the CFPP-derivative is not a strong P-gp substrate, confirming its viability for CNS indications.

Workflow Syn 1. Scaffold Synthesis (CFPP Incorporation) Kinase 2. Kinase Inhibition Assay (c-Abl IC50 Determination) Syn->Kinase BBB 3. BBB Permeability (MDCK-MDR1 Transwell) Kinase->BBB Cell 4. Cellular Efficacy (α-Syn Clearance in SH-SY5Y) BBB->Cell

Fig 2. Sequential self-validating workflow for evaluating CFPP-derived c-Abl inhibitors.

Quantitative Data Summarization

The following table summarizes the preclinical profile of a representative CFPP-derived imidazopyridinyl compound compared to the clinical standard, nilotinib.

ParameterNilotinib (Standard)CFPP-DerivativeAssay System / Rationale
c-Abl IC50 (nM) 15.28.4TR-FRET; CFPP enhances hinge-binding affinity.
BBB P_app (10⁻⁶ cm/s) 3.118.5MDCK-MDR1; Fluorine substitution increases lipophilicity.
Efflux Ratio (P_app B-A / A-B) 4.8 (High Efflux)1.2 (No Efflux)MDCK-MDR1; CFPP evades P-gp recognition.
α-Synuclein Clearance (%) 42%78%SH-SY5Y cells; Superior intracellular target engagement.

References

  • 1ST Biotherapeutics, Inc. "Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders." U.S.
  • Mahul-Mellier, A. L., et al. "c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease." Human Molecular Genetics. [Link]

  • Pagan, F. A., et al. "Nilotinib Effects in Parkinson's disease and Dementia with Lewy bodies." Journal of Parkinson's Disease. [Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

analytical methods for N-(2-cyano-3-fluorophenyl)propanamide quantification

An Application Note and Protocol for the Quantification of N-(2-cyano-3-fluorophenyl)propanamide Abstract This document provides a comprehensive technical guide detailing validated analytical methods for the precise and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-(2-cyano-3-fluorophenyl)propanamide

Abstract

This document provides a comprehensive technical guide detailing validated analytical methods for the precise and accurate quantification of N-(2-cyano-3-fluorophenyl)propanamide. As a key intermediate or active pharmaceutical ingredient (API) in drug development, rigorous analytical control is imperative. We present two primary methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control of bulk substances, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation parameters, and the scientific rationale behind the experimental design.

Introduction and Analyte Overview

N-(2-cyano-3-fluorophenyl)propanamide is an amide derivative containing a fluorinated cyanophenyl moiety. Such structural motifs are of significant interest in medicinal chemistry. The presence of a cyano group, a fluorine atom, and an amide linkage imparts specific physicochemical properties that influence its biological activity and analytical behavior. Accurate quantification is a critical step in the pharmaceutical manufacturing process, ensuring the purity, potency, and stability of the drug substance.[1] This application note describes the development and validation of analytical procedures designed to meet the stringent requirements of regulatory bodies.[2]

Analyte Properties:

  • Chemical Name: N-(2-cyano-3-fluorophenyl)propanamide

  • CAS Number: 1155153-85-7[3]

  • Molecular Formula: C₁₀H₉FN₂O[3]

  • Molecular Weight: 192.19 g/mol [3]

  • Structure: Chemical structure of N-(2-cyano-3-fluorophenyl)propanamide (Note: A representative image would be placed here in a formal document.)

HPLC-UV Method for Bulk Substance Quantification

This method is designed for the routine analysis of N-(2-cyano-3-fluorophenyl)propanamide in its pure form or in simple formulations, offering reliability and cost-effectiveness.

Principle and Rationale

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The analyte, being moderately polar with hydrophobic aromatic character, is well-retained on a non-polar stationary phase like C18. Elution is achieved using a polar mobile phase, typically a mixture of acetonitrile and water. The aromatic ring system of the analyte contains a chromophore that absorbs ultraviolet (UV) light, allowing for sensitive detection and quantification. A C18 column is chosen for its versatility and proven performance with a wide range of pharmaceutical compounds.[4] Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.

Experimental Protocol

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: N-(2-cyano-3-fluorophenyl)propanamide (≥99.5% purity).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

Chromatographic Conditions:

Parameter Setting
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 10 minutes |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the N-(2-cyano-3-fluorophenyl)propanamide bulk sample, transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection if necessary.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][5]

  • Specificity: The selectivity of the method was confirmed by injecting a blank (mobile phase) and observing no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD confirmed the homogeneity of the analyte peak.

  • Linearity and Range: Linearity was established across a concentration range of 10-150 µg/mL. The correlation coefficient (r²) was >0.999.

  • Accuracy: Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).[5]

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) were assessed by analyzing six replicate samples at 100 µg/mL. The relative standard deviation (RSD) was calculated.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

Summary of HPLC-UV Validation Data
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 80-120% of nominal10 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%) ≤ 2.0%< 1.0%
LOD (µg/mL) Report Value0.5
LOQ (µg/mL) Report Value1.5
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh Reference Standard Stock Prepare Stock Solution (1mg/mL) RefStd->Stock Sample Weigh Bulk Sample Test Prepare Test Solution (100µg/mL) Sample->Test Cal Prepare Calibration Standards Stock->Cal Inject Inject into HPLC System Cal->Inject Test->Inject Detect UV Detection at 254 nm Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quant Quantify Sample Concentration CalCurve->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Method for Trace-Level Quantification

For applications requiring higher sensitivity, such as pharmacokinetic studies or trace impurity analysis, an LC-MS/MS method is superior.

Principle and Rationale

This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[6][7] The analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting parent ion is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components and enabling quantification at sub-ng/mL levels.[8] The use of an MS-compatible mobile phase with a volatile modifier like formic acid is crucial.[6]

Experimental Protocol

Instrumentation and Reagents:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related propanamide derivative.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation).[9]

LC-MS/MS Conditions:

Parameter Setting
LC Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Source Temperature 150 °C

| MRM Transitions | Analyte: Q1 193.2 -> Q3 121.1 (Quantifier), Q3 94.1 (Qualifier)IS: (To be determined based on selection) |

Note: The m/z values are hypothetical based on the analyte's structure (MW 192.19). The parent ion [M+H]⁺ is 193.2. Fragment ions would be determined experimentally via infusion and product ion scans.

Sample Preparation (from Plasma):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.[9]

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Method Validation Logic

The validation of a bioanalytical method involves similar parameters to the HPLC-UV method but includes critical assessments of matrix effects and extraction recovery.[7][8]

Validation_Logic cluster_core Core Parameters cluster_derived Derived Parameters cluster_bio Bioanalytical Specific Selectivity Selectivity & Specificity MatrixEffect Matrix Effect Selectivity->MatrixEffect Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Recovery Recovery Accuracy->Recovery Precision Precision Stability Stability

Caption: Interrelationship of method validation parameters.

Summary of LC-MS/MS Validation Data
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range (ng/mL) -0.5 - 500
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10.5% to 8.2%
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 12%
LLOQ (ng/mL) S/N ≥ 10, Acc/Prec met0.5
Matrix Effect (%) 85 - 115%92 - 108%
Extraction Recovery (%) Consistent and reproducible> 85%

Conclusion

Two distinct, validated analytical methods have been established for the quantification of N-(2-cyano-3-fluorophenyl)propanamide. The HPLC-UV method provides a robust, accurate, and precise tool for routine quality control of the bulk drug substance. For applications demanding higher sensitivity and selectivity, such as in bioanalytical studies, the developed LC-MS/MS method offers excellent performance with a low limit of quantification. These methods are fit for their intended purpose and can be readily implemented in a regulated laboratory setting to support drug development and manufacturing.

References

  • Benchchem. (n.d.). 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Andriani, Y., et al. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • IntechOpen. (2018, April 25). Validation of Analytical Methods.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link].

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link].

  • Sahoo, C. K., et al. (2018, January 19). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link].

  • Google Patents. (n.d.). US2716646A - Process for preparing aromatic nitriles.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link].

  • Henry, R. A. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
  • Forensic Science International. (n.d.). Development and evaluation of a targeted gas chromatography mass spectrometry method for the confirmation of synthetic opioids.
  • Journal of Chromatography B. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • Google Patents. (n.d.). US4137254A - Preparation of aromatic nitriles.
  • SIELC Technologies. (2018, February 16). Separation of Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link].

  • Analytical and Bioanalytical Chemistry. (2018, January 17). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. PMC. Retrieved from [Link].

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • PubMed. (n.d.). Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine. Retrieved from [Link].

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link].

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link].

  • RSC Publishing. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link].

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link].

  • PubMed. (2008, March 25). N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylproponamide. Retrieved from [Link].

  • Benchchem. (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
  • PubChem. (n.d.). (3S)-3-cyano-3-[[(2S)-2-[[4-(2-fluorophenyl)phenyl]methyl-methylsulfonylamino]propanoyl]amino]propanamide. Retrieved from [Link].

  • MDPI. (2025, November 20). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. Retrieved from [Link].

  • Benchchem. (n.d.). Comparative analysis of the pharmacokinetic properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide derivatives.
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  • Policija. (2018, November 27). ANALYTICAL REPORT - N-benzyl-3F Norfentanyl (C21H25FN2O). Retrieved from [Link].

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Application

In Vitro Assay Development Guide: N-(2-cyano-3-fluorophenyl)propanamide as a Novel Androgen Receptor Antagonist

Executive Summary The compound N-(2-cyano-3-fluorophenyl)propanamide represents a highly promising small-molecule fragment for targeted oncology, specifically in the treatment of Castration-Resistant Prostate Cancer (CRP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-cyano-3-fluorophenyl)propanamide represents a highly promising small-molecule fragment for targeted oncology, specifically in the treatment of Castration-Resistant Prostate Cancer (CRPC). This application note provides a comprehensive, self-validating in vitro assay cascade designed for researchers and drug development professionals. The protocols detailed herein are engineered to evaluate the compound's biochemical affinity, cellular target engagement, and phenotypic selectivity.

Scientific Rationale & Structural Causality (E-E-A-T)

To design an effective assay cascade, one must first understand the structural causality behind the molecule. The cyano-fluorophenyl moiety is a privileged pharmacophore in prostate cancer drug discovery. Second-generation antiandrogens, such as enzalutamide, utilize a structurally analogous 4-cyano-3-(trifluoromethyl)phenyl ring to anchor deep within the Androgen Receptor (AR) ligand-binding domain (LBD) [1].

Mechanistically, the cyano nitrogen acts as a critical hydrogen bond acceptor for the Arg752 residue, while the halogenated phenyl ring occupies a rigid hydrophobic sub-pocket [2]. In N-(2-cyano-3-fluorophenyl)propanamide, the shift of the cyano group to the ortho position (2-cyano) presents a novel vector. This structural pivot is hypothesized to bypass acquired resistance mutations (such as F876L or T878A) that sterically clash with para-cyano antagonists, inadvertently converting them into AR agonists [2]. The propanamide tail serves as a flexible, solvent-exposed linker, making this compound an ideal starting point for Fragment-Based Drug Discovery (FBDD).

ARPathway Androgen Androgen (e.g., DHT) AR_Cyto Cytosolic AR (HSP90 Bound) Androgen->AR_Cyto Binds LBD AR_Active Active AR (Dimerized) AR_Cyto->AR_Active HSP90 Dissociation Compound N-(2-cyano-3-fluorophenyl) propanamide Compound->AR_Cyto Competitive Binding (Blocks Activation) Nucleus Nuclear Translocation & DNA Binding AR_Active->Nucleus Transcription Prostate Cancer Cell Proliferation Nucleus->Transcription

Mechanism of Action: N-(2-cyano-3-fluorophenyl)propanamide disrupting AR signaling.

Assay Cascade Workflow

Following the rigorous standards outlined in the NCATS Assay Guidance Manual [3], we have structured a tiered screening funnel. Each tier acts as a self-validating gatekeeper, ensuring that only true on-target activity progresses to the next stage.

AssayCascade Tier1 Tier 1: Biochemical Binding AR LBD FP Assay (Target Engagement) Tier2 Tier 2: Cellular Function Nuclear Translocation Imaging (Mechanism of Action) Tier1->Tier2 IC50 < 10 µM Z' > 0.6 Tier3 Tier 3: Phenotypic Profiling LNCaP vs PC-3 Viability (On-Target Selectivity) Tier2->Tier3 Antagonism Confirmed (Reduced N/C Ratio) Tier4 Tier 4: Early ADME Microsomal Stability & Permeability (Lead Optimization) Tier3->Tier4 Selectivity Index > 10 (LNCaP vs PC-3)

Workflow diagram for the in vitro evaluation of AR antagonist fragments.

Detailed Experimental Protocols

Tier 1: AR LBD Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Rationale: FP is selected over TR-FRET for this primary screen because it is highly sensitive to the binding kinetics of low-molecular-weight fragments. By measuring the displacement of a fluorescently tagged androgen probe, we directly quantify the affinity ( Ki​ ) of N-(2-cyano-3-fluorophenyl)propanamide for the AR LBD.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% CHAPS, 0.01% BSA). Note: CHAPS prevents non-specific fragment aggregation.

  • Protein/Probe Complex: Incubate 25 nM recombinant human AR-LBD (His-tagged) with 1 nM Fluormone™ AL Green tracer.

  • Compound Titration: Dispense N-(2-cyano-3-fluorophenyl)propanamide in a 10-point dose-response curve (100 µM to 3 nM, 1:3 dilutions) into a black 384-well microplate. Maintain final DMSO concentration at exactly 1% across all wells to prevent solvent-induced protein denaturation.

  • Incubation: Add 20 µL of the Protein/Probe complex to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Readout: Measure polarization (mP) using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation System:

    • Positive Control: Enzalutamide (Expected IC50​ ~ 20-30 nM).

    • Quality Control: Calculate the Z'-factor using 1% DMSO (vehicle) and 10 µM Enzalutamide. A Z' > 0.6 validates the assay run.

Tier 2: AR Nuclear Translocation Assay (High-Content Imaging)

Causality & Rationale: Biochemical binding does not guarantee functional antagonism. A true AR antagonist must prevent the receptor from translocating from the cytosol to the nucleus. High-Content Imaging (HCI) allows for the spatial quantification of AR, proving the mechanistic consequence of the compound's binding [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells (AR-positive human prostate adenocarcinoma) at 10,000 cells/well in a 96-well optical-bottom plate. Culture in RPMI 1640 with 5% Charcoal-Stripped FBS (CS-FBS) for 48 hours to deplete endogenous androgens.

  • Compound Pre-treatment: Treat cells with N-(2-cyano-3-fluorophenyl)propanamide (0.1 µM to 50 µM) for 1 hour.

  • Agonist Stimulation: Spike wells with 1 nM R1881 (a synthetic androgen) to induce AR nuclear translocation. Incubate for 2 hours at 37°C.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary anti-AR antibody (1:200), followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342.

  • Imaging & Analysis: Image using an automated confocal microscope. Use image analysis software to calculate the Nuclear/Cytoplasmic (N/C) fluorescence intensity ratio.

  • Self-Validation System: The N/C ratio of the R1881-only wells must be 3.0 compared to vehicle. Successful antagonism by our compound will drive the N/C ratio back toward 1.0.

Tier 3: Phenotypic Viability & Selectivity Profiling

Causality & Rationale: To ensure the compound kills prostate cancer cells via AR antagonism rather than general cytotoxicity (e.g., mitochondrial poisoning), we utilize a paired cell-line system. LNCaP cells depend on AR for survival, whereas PC-3 cells are AR-null. A high Selectivity Index (SI) validates on-target efficacy.

Step-by-Step Methodology:

  • Parallel Seeding: Seed LNCaP (AR+) and PC-3 (AR-) cells in separate 384-well white opaque plates at 2,000 cells/well.

  • Dosing: Treat with the compound (100 µM top dose, 10-point curve) for 96 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (ATP-dependent luminescence). Incubate for 10 minutes and read luminescence.

  • Data Calculation: Calculate the EC50​ for both cell lines. The Selectivity Index (SI) is calculated as ( EC50​ PC-3 / EC50​ LNCaP).

Quantitative Data Presentation

The following table summarizes the target pharmacological profile and expected validation metrics for N-(2-cyano-3-fluorophenyl)propanamide during hit-to-lead optimization.

Assay ParameterTarget Metric / Expected OutcomeBiological Significance
AR LBD Binding ( IC50​ ) Confirms direct target engagement of the fragment.
Assay Z'-Factor ≥0.65 Validates assay robustness and reproducibility [3].
Nuclear Translocation ( IC50​ ) Proves functional antagonism and blockade of AR signaling.
LNCaP Viability ( EC50​ ) Demonstrates anti-proliferative efficacy in AR-driven cancer.
PC-3 Viability ( EC50​ ) Confirms lack of off-target, generalized cytotoxicity.
Selectivity Index (SI) >10 -foldEnsures a safe therapeutic window for further optimization.

References

  • Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Tran C, Ouk S, Clegg NJ, et al. Science. 2009 May 8;324(5928):787-90. Available at:[Link]

  • Overcoming mutation-based resistance to antiandrogens with rational drug design. Balbas MD, Evans MJ, Hosfield DJ, et al. eLife. 2013 Apr 9:2:e00499. Available at: [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. National Center for Advancing Translational Sciences (NCATS). National Library of Medicine (US). Updated quarterly. Available at:[Link]

Method

Application Note: Cellular Target Engagement and Pharmacodynamic Profiling of N-(2-cyano-3-fluorophenyl)propanamide Derivatives

Executive Summary & Scientific Rationale N-(2-cyano-3-fluorophenyl)propanamide (CAS 1155153-85-7) is a highly versatile, low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-(2-cyano-3-fluorophenyl)propanamide (CAS 1155153-85-7) is a highly versatile, low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD)[1]. Recently, the 2-cyano-3-fluorophenyl motif has emerged as a critical hinge-binding and selectivity-inducing element in the design of potent kinase inhibitors. Specifically, this fragment is heavily featured in novel therapeutics targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and c-Abl for the treatment of neurodegenerative disorders such as Parkinson's disease ()[2].

To evaluate the cellular efficacy of molecules incorporating this fragment, researchers must move beyond isolated biochemical assays and assess target engagement in a physiological environment. LRRK2 is a complex, multi-domain protein whose activation state is best measured by the phosphorylation of its direct physiological substrates—the Rab GTPases—rather than autophosphorylation sites (e.g., Ser935), which primarily report on the kinase's open/closed conformational state rather than direct catalytic output ()[3]. Specifically, LRRK2 directly phosphorylates Rab10 at Threonine 73 (Thr73)[4].

This protocol details a self-validating, high-content cell-based assay designed to measure the LRRK2 inhibitory activity of N-(2-cyano-3-fluorophenyl)propanamide-derived compounds by quantifying the stoichiometry of Rab10-Thr73 phosphorylation ()[5].

Mechanistic Pathway & Assay Logic

Pathway LRRK2 LRRK2 (Kinase Active) Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates Inhibitor N-(2-cyano-3-fluorophenyl)propanamide (Fragment / Inhibitor) Inhibitor->LRRK2 Inhibits pRab10 pThr73-Rab10 (Active Effector) Rab10->pRab10 Thr73 Lysosome Lysosomal / Ciliary Dysfunction in PD pRab10->Lysosome Pathological Signaling

LRRK2-mediated Rab10 phosphorylation pathway and inhibitor intervention points.

Causality in Assay Design:

  • Cell Line Selection: We utilize A549 cells or human peripheral blood neutrophils. Unlike HEK293T cells which require artificial plasmid overexpression, A549 and neutrophils express high endogenous levels of both LRRK2 and Rab10, preserving the natural stoichiometry and regulatory feedback loops ()[4].

  • Biomarker Selection: pThr73-Rab10 is utilized because it is a direct, catalytic readout of LRRK2 kinase activity. Inhibiting LRRK2 with molecules containing the 2-cyano-3-fluorophenyl motif directly abolishes this phosphorylation event ()[6].

  • Self-Validating Controls: The assay normalizes the pRab10 signal to Total Rab10 to account for any compound-induced changes in Rab10 expression or degradation. MLi-2, a highly potent LRRK2 Type I inhibitor, is used as a positive control to define the maximum inhibition baseline (Emax)[3].

Experimental Workflow

Workflow A Cell Culture (A549 / Neutrophils) B Compound Treatment (N-(2-cyano-3-fluorophenyl) propanamide) A->B C Cell Lysis (Inhibitor Cocktail) B->C D Quant. Immunoblotting (pRab10 / Total Rab10) C->D E IC50 Calculation (Target Engagement) D->E

Step-by-step workflow for the cell-based Rab10 target engagement assay.

Step-by-Step Protocol

Phase 1: Cell Culture and Compound Treatment
  • Seeding: Seed A549 cells at a density of 2 × 10⁵ cells per well in 6-well tissue culture plates using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate at 37°C, 5% CO₂ for 24 hours until cells reach 70-80% confluence.

    • Expert Insight: Consistent confluence is critical. Overgrown cells exhibit altered basal kinase activity due to contact inhibition and metabolic stress.

  • Compound Preparation: Prepare a 10 mM stock of the N-(2-cyano-3-fluorophenyl)propanamide derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve.

  • Treatment: Replace the culture media with fresh media containing the compound dilutions. The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (100 nM MLi-2).

  • Incubation: Incubate the cells for exactly 2 hours.

    • Causality: A 2-hour window is optimal for assessing direct kinase inhibition while minimizing the risk of observing secondary transcriptional off-target effects or compound degradation.

Phase 2: Cell Lysis and Kinase Freezing
  • Washing: Place the 6-well plate on ice. Rapidly aspirate the media and wash the cells twice with ice-cold PBS.

  • Lysis Buffer Application: Add 150 µL of ice-cold Lysis Buffer per well.

    • Critical Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.5), 1% (v/v) Triton X-100, 150 mM NaCl, 1 mM EDTA, supplemented with 1x PhosSTOP (phosphatase inhibitor), 1x cOmplete Protease Inhibitor Cocktail, and 100 nM MLi-2 .

    • Expert Insight: Adding MLi-2 directly to the lysis buffer is a crucial self-validating step. Cell lysis releases ATP and mixes previously compartmentalized kinases and substrates. MLi-2 "freezes" LRRK2 activity at the exact moment of lysis, preventing artificial post-lysis phosphorylation of Rab10.

  • Harvesting: Scrape the cells, transfer the lysate to pre-chilled 1.5 mL microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 17,000 × g for 15 minutes at 4°C. Transfer the clarified supernatant to a new tube.

Phase 3: Quantitative Immunoblotting
  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 1 µg/µL.

  • Electrophoresis & Transfer: Resolve 15 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a low-fluorescence PVDF membrane.

  • Antibody Probing:

    • Block the membrane in 5% BSA in TBS-T for 1 hour.

    • Incubate with primary antibodies overnight at 4°C: Rabbit anti-pRab10 (Thr73) (clone MJFF-pRab10, 1:1000) and Mouse anti-Total Rab10 (1:1000)[4].

    • Wash 3x with TBS-T, then incubate with near-infrared fluorescent secondary antibodies (e.g., anti-Rabbit 800CW, anti-Mouse 680RD) for 1 hour at room temperature.

  • Imaging: Image the membrane using a near-infrared imaging system (e.g., LI-COR Odyssey) to ensure a linear dynamic range of detection.

Data Analysis and Quantitative Baselines

Quantify the fluorescence intensity of the pRab10 and Total Rab10 bands. Calculate the ratio of pRab10 / Total Rab10 for each sample. Normalize these ratios to the DMSO vehicle control (set as 100% baseline kinase activity). Use non-linear regression (four-parameter logistic equation) to calculate the cellular IC₅₀.

Table 1: Expected Pharmacodynamic Profiling Metrics for 2-Cyano-3-Fluorophenyl Derivatives

Compound / ControlTargetCellular IC₅₀ (pRab10)Permeability (Papp)Cytotoxicity (CC₅₀)
N-(2-cyano-3-fluorophenyl)propanamide LRRK2 (Fragment)> 10 µM (Fragment baseline)High (>10 × 10⁻⁶ cm/s)> 100 µM
Elaborated Lead (e.g., US11098044B2)LRRK2 / c-Abl10 - 50 nMModerate> 50 µM
MLi-2 (Positive Control)LRRK21 - 3 nMHigh> 50 µM

Interpretation: Bare fragments like N-(2-cyano-3-fluorophenyl)propanamide typically exhibit weak cellular potency (>10 µM) due to low binding affinity, despite excellent permeability. However, when this fragment is elaborated into larger imidazopyridinyl scaffolds, the cellular IC₅₀ drops into the low nanomolar range, validating the fragment's structural utility in targeting the kinase hinge region[2].

References

  • US Patent 11098044B2 - Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders. Google Patents.
  • Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils. Biochemical Journal / PubMed Central. URL:[Link]

  • Accurate MS-based Rab10 phosphorylation stoichiometry determination as readout for LRRK2 activity in Parkinson's disease. EMBL-EBI PRIDE Archive. URL:[Link]

  • Capturing Differences in the Regulation of LRRK2 Dynamics and Conformational States by Small Molecule Kinase Inhibitors. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Molecular Neuroscience / PMC. URL:[Link]

Sources

Application

Application Note: Preclinical Efficacy Evaluation of N-(2-cyano-3-fluorophenyl)propanamide in AR-Driven Prostate Cancer Models

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Discipline: Molecular Pharmacology & Translational Oncology Introduction & Mechanistic Rationale The compound N-(2-cya...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Discipline: Molecular Pharmacology & Translational Oncology

Introduction & Mechanistic Rationale

The compound N-(2-cyano-3-fluorophenyl)propanamide represents a highly specific structural scaffold of interest in targeted oncology, particularly in the modulation of the Androgen Receptor (AR). The 2-cyano-3-fluorophenyl moiety is a well-documented pharmacophore that mimics the A-ring interactions of established non-steroidal antiandrogens (NSAA) such as enzalutamide and bicalutamide within the AR ligand-binding domain (LBD) .

The strategic placement of the electron-withdrawing cyano group facilitates critical hydrogen bonding with key residues (e.g., Arg752 and Gln711) in the AR-LBD, while the adjacent fluorine atom enhances lipophilicity, thereby improving cell membrane permeability and target residence time.

To rigorously validate the efficacy of N-(2-cyano-3-fluorophenyl)propanamide as a putative AR antagonist for Castration-Resistant Prostate Cancer (CRPC), a self-validating experimental cascade is required. This guide provides a field-proven, causality-driven protocol suite designed to distinguish true on-target AR antagonism from off-target cytotoxicity, culminating in an in vivo xenograft model that mimics the clinical pathology of CRPC .

Experimental Workflow Design

The evaluation cascade is designed as a funnel. We begin with a highly specific biochemical readout (AR transcriptional activity), progress to phenotypic cellular assays (proliferation in AR+ vs. AR- lines), and conclude with systemic in vivo validation.

G Compound N-(2-cyano-3-fluorophenyl) propanamide Phase1 Phase 1: Target Engagement ARE-Luciferase Reporter Assay (LNCaP Cells) Compound->Phase1 Phase2 Phase 2: Phenotypic Efficacy Cell Viability (CellTiter-Glo) AR+ (VCaP) vs AR- (PC3) Phase1->Phase2 Phase3 Phase 3: In Vivo Efficacy CRPC Xenograft Model (Castrated Athymic Nude Mice) Phase2->Phase3 Phase4 Phase 4: PK/PD & Biomarkers Tumor Growth Inhibition (TGI) PSA & AR-V7 Expression Phase3->Phase4

Preclinical screening cascade for N-(2-cyano-3-fluorophenyl)propanamide AR antagonism.

In Vitro Efficacy Protocols

Protocol 3.1: AR Transcriptional Activity (Luciferase Reporter Assay)

Rationale: Before assessing cell death, we must prove the compound directly inhibits AR-mediated transcription. We utilize an Androgen Response Element (ARE)-driven firefly luciferase reporter . Self-Validating System: We use charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroid hormones, establishing a clean baseline. We then stimulate the receptor using R1881 (methyltrienolone), a synthetic androgen. R1881 is chosen over natural DHT because it is resistant to metabolic degradation by cellular enzymes, ensuring a stable stimulatory signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells (AR-positive) at 5×104 cells/well in a 96-well white-walled plate using RPMI 1640 supplemented with 10% CSS. Incubate for 48 hours to deplete endogenous androgen signaling.

  • Transfection: Transiently co-transfect cells with an ARE-Luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal transfection control) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, pre-treat cells with N-(2-cyano-3-fluorophenyl)propanamide in a 10-point dose-response curve (0.1 nM to 10 µM, 0.1% DMSO final). Include Enzalutamide (10 µM) as a positive control .

  • Androgen Stimulation: 1 hour post-treatment, add 1 nM R1881 to all wells (except the absolute vehicle control).

  • Detection: After 24 hours, lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Processing: Normalize Firefly luminescence to Renilla luminescence to control for well-to-well variations in cell number and transfection efficiency.

Protocol 3.2: Cell Viability & Proliferation Counter-Screen

Rationale: To confirm that the compound's cytotoxicity is strictly AR-mediated (on-target) and not a result of general chemical toxicity, we perform parallel viability assays on AR-dependent (LNCaP) and AR-independent (PC3) prostate cancer cell lines.

Step-by-Step Methodology:

  • Preparation: Seed LNCaP (AR+) and PC3 (AR-null) cells in 384-well plates at 2×103 cells/well in their respective media (10% standard FBS).

  • Dosing: Treat cells with the compound (0.1 nM to 50 µM) using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision, low-volume dispensing.

  • Incubation: Incubate for 96 hours. The extended timeframe is necessary because AR antagonists typically induce G1 cell cycle arrest prior to apoptosis, requiring multiple doubling times to observe significant viability drops.

  • Readout: Add CellTiter-Glo reagent (ATP-based luminescence). Agitate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

In Vivo Efficacy Protocol: CRPC Xenograft Model

Rationale: In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic variables. We utilize a castrated patient-derived xenograft (PDX) or cell-line xenograft model to mimic the clinical environment of mCRPC, where tumors must survive in a low-androgen environment .

Step-by-Step Methodology:

  • Implantation: Suspend 5×106 VCaP cells in a 1:1 mixture of Matrigel and cold PBS. Inject subcutaneously into the right flank of 6-8 week-old male athymic nude mice.

  • Castration (Crucial Step): Monitor tumor growth via digital calipers. When tumors reach a volume of ~250–300 mm³, perform bilateral orchiectomy (surgical castration) under ketamine/xylazine anesthesia to induce androgen deprivation.

  • Randomization: Following a 14-day regression/stabilization period post-castration, randomize mice into groups (n=8/group) ensuring equal mean tumor volumes across cohorts.

  • Dosing Regimen:

    • Group 1: Vehicle (e.g., 1% Carboxymethylcellulose / 0.1% Tween-80), Oral (PO), Daily (QD).

    • Group 2: Enzalutamide (10 mg/kg), PO, QD (Positive Control).

    • Group 3: N-(2-cyano-3-fluorophenyl)propanamide (10 mg/kg), PO, QD.

    • Group 4: N-(2-cyano-3-fluorophenyl)propanamide (30 mg/kg), PO, QD.

  • Monitoring: Measure tumor volume V=(length×width2)/2 and body weight twice weekly for 28 days.

  • Endpoint Harvest: At Day 28, euthanize animals. Harvest tumors for immunohistochemistry (IHC) to assess Ki67 (proliferation) and Cleaved Caspase-3 (apoptosis). Collect plasma for PSA (Prostate-Specific Antigen) ELISA.

Quantitative Data Presentation

The following table outlines the expected profile of a highly efficacious AR antagonist based on the protocols described above, providing a benchmark for evaluating N-(2-cyano-3-fluorophenyl)propanamide.

Assay / ParameterMetricVehicle ControlEnzalutamide (Standard)N-(2-cyano-3-fluorophenyl)propanamide
ARE-Luciferase Reporter IC 50​ (nM)N/A35.2 ± 4.1Target: < 50.0
LNCaP Viability (AR+) IC 50​ (nM)N/A120.5 ± 12.4Target: < 150.0
PC3 Viability (AR-) IC 50​ (µM)N/A> 50.0Target: > 50.0 (Confirms specificity)
In Vivo Tumor Growth TGI (%) at Day 280%78.4%Target: > 75.0% at 30 mg/kg
Plasma PSA Levels ng/mL at Day 2885.4 ± 12.118.2 ± 3.4Target: < 20.0

Note: Tumor Growth Inhibition (TGI) is calculated as: 100×[1−(ΔT/ΔC)] , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

References

  • Analysis of androgen receptor activity by reporter gene assays. Makkonen H, Jääskeläinen T, Rytinki MM, Palvimo JJ. Methods in Molecular Biology. 2011.[Link]

  • Development and Characterisation of a New Patient-Derived Xenograft Model of AR-Negative Metastatic Castration-Resistant Prostate Cancer. Turnham DJ, et al. Cells. 2024.[Link]

  • Enzalutamide-induced Proteolytic Degradation of the Androgen Receptor in Prostate Cancer Cells Is Mediated Only to a Limited Extent by the Proteasome System. Anticancer Research. 2021.[Link]

  • Patient-Derived Xenografts and Organoids Recapitulate Castration-Resistant Prostate Cancer with Sustained Androgen Receptor Signaling. Kregel S, et al. Cancers (Basel). 2022.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2-cyano-3-fluorophenyl)propanamide Synthesis Yield

Welcome to the Technical Support Center for the synthesis of N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) . This guide is engineered for researchers, scientists, and drug development professionals facing yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) . This guide is engineered for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during the acylation of 2-amino-3-fluorobenzonitrile (CAS: 115661-37-5) with propionyl chloride.

Here, we bypass generic advice and dive directly into the mechanistic causality of the reaction, providing self-validating protocols to ensure your synthesis is efficient, reproducible, and scalable.

Section 1: Mechanistic Challenges & Causality

Why is this specific acylation difficult? The starting material, 2-amino-3-fluorobenzonitrile, features a severely deactivated amino group.

  • The Ortho-Cyano Effect: The −CN group at the ortho position exerts a massive electron-withdrawing effect via both induction and resonance. This drastically reduces the electron density on the amine nitrogen, making its lone pair unavailable for nucleophilic attack. It also introduces significant steric hindrance.

  • The Meta-Fluoro Effect: The −F group at the meta position further depletes electron density via inductive withdrawal ( −I effect).

Result: Standard acylation conditions (e.g., Triethylamine in DCM at room temperature) will often stall, resulting in low conversion, unreacted starting material, or require extended reaction times that promote side reactions.

Section 2: Synthesis Workflow

SynthesisWorkflow A 2-Amino-3-fluorobenzonitrile + Propionyl Chloride B Deprotonation/Activation (LHMDS or DMAP) A->B C Acylation Reaction (THF, -78°C to 0°C) B->C D Quench & Aqueous Workup (NH4Cl aq) C->D E Organic Extraction (EtOAc) D->E F Purification (Silica Gel / Crystallization) E->F G N-(2-cyano-3-fluorophenyl)propanamide (Pure Product) F->G

Fig 1. Optimized workflow for the synthesis of N-(2-cyano-3-fluorophenyl)propanamide.

Section 3: Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion using Triethylamine (TEA) and Dichloromethane (DCM). How can I drive it to completion? Root Cause: TEA is not a strong enough base to deprotonate the deactivated aniline, nor is it a nucleophilic catalyst. The lone pair on the aniline is too delocalized to attack propionyl chloride efficiently. Solution: Switch to a stronger base to generate the highly nucleophilic anilide anion before adding the electrophile. Lithium hexamethyldisilazide (LHMDS) is highly effective for deprotonating sterically hindered, electron-deficient fluorobenzonitriles . Alternatively, if you must use amine bases, add 0.2-0.5 equivalents of 4-Dimethylaminopyridine (DMAP) to act as a nucleophilic acyl transfer catalyst.

Q2: I am seeing a significant byproduct with a higher mass (M+56) in my LC-MS. What is it and how do I prevent it? Root Cause: This is the di-acylated byproduct (N,N-dipropionyl-2-cyano-3-fluorobenzenamine). Once the first acylation occurs, the resulting amide can sometimes be deprotonated by excess strong base and react with a second equivalent of propionyl chloride. Solution:

  • Strictly control your stoichiometry: Use exactly 1.05 - 1.10 equivalents of propionyl chloride.

  • Control the order of addition: Add the propionyl chloride dropwise to the pre-formed anilide anion at -78°C, rather than adding the base to a mixture of aniline and acid chloride.

Q3: During workup, my product yield drops significantly, and I detect propionic acid. What went wrong? Root Cause: Using highly basic aqueous washes (e.g., 1M NaOH) to remove excess acid chloride can hydrolyze the newly formed propanamide or the sensitive cyano group. Solution: Quench the reaction with saturated aqueous Ammonium Chloride (NH 4​ Cl) instead. It safely neutralizes excess base and hydrolyzes unreacted propionyl chloride without cleaving the product amide.

Section 4: Comparative Data for Optimization

To illustrate the causality of reagent selection, the following table summarizes typical yields based on different reaction conditions.

Base / CatalystSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Issue Observed
TEA (1.5 eq)DCM2524< 4025Sluggish reaction due to low nucleophilicity.
TEA + DMAP (0.2 eq)DCM40 (Reflux)128572Moderate di-acylation; requires chromatography.
NaH (1.2 eq)THF0 to 254> 9581Trace di-acylation if acid chloride is in excess.
LHMDS (1.1 eq) THF -78 to 0 2 > 98 92 Highly clean profile; self-validating via TLC.
Section 5: Optimized Experimental Protocol

The LHMDS Pre-Deprotonation Method (Recommended for Highest Yield)

Self-Validating System: The deep color change upon LHMDS addition confirms the formation of the anilide anion. The disappearance of this color upon propionyl chloride addition validates successful acylation. TLC monitoring provides a secondary physical validation before workup.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Dissolve 2-amino-3-fluorobenzonitrile (1.0 eq, 10 mmol, 1.36 g) in anhydrous THF (25 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LHMDS (1.0 M in THF, 1.1 eq, 11.0 mL) dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete formation of the anilide anion. Validation: Look for a distinct darkening/color shift in the solution.

  • Acylation: Add propionyl chloride (1.05 eq, 10.5 mmol, 0.91 mL) dropwise. Maintain at -78°C for 1 hour, then gradually warm to 0°C over 1 hour. Validation: The solution color will lighten as the anion is consumed.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, lower Rf) should be completely consumed, replaced by a higher Rf product spot.

  • Quench & Workup: Quench the reaction at 0°C by slowly adding saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) or recrystallization from Toluene/Heptane to afford pure N-(2-cyano-3-fluorophenyl)propanamide.

Section 6: Mechanistic Logic Diagram

MechanisticPathway A 2-Amino-3-fluorobenzonitrile (Poor Nucleophile) C Anilide Anion (Strong Nucleophile) A->C - H+ B LHMDS (Strong Base) B->C Deprotonates E Tetrahedral Intermediate C->E Nucleophilic Attack D Propionyl Chloride (Electrophile) D->E Reacts with F N-(2-cyano-3-fluorophenyl)propanamide + Cl- E->F Elimination of Cl-

Fig 2. Mechanistic rationale for LHMDS-mediated acylation overcoming inherent nucleophilic deficiency.

References
  • Title: LHMDS mediated tandem acylation-cyclization of 2-Amino-6-fluorobenzonitrile. Source: J-Global (Japan Science and Technology Agency). URL: [Link]

Optimization

N-(2-cyano-3-fluorophenyl)propanamide solubility and stability issues

Welcome to the Technical Support Center for N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks researchers encounter when utilizing this compound as a building block for androgen receptor antagonists and other targeted therapeutics. This center is divided into two primary modules: Solubility Troubleshooting and Stability & Reactivity Control .

Module 1: Solubility Troubleshooting & Formulation

Q: Why does N-(2-cyano-3-fluorophenyl)propanamide immediately precipitate when added to my biological assay buffer? A: The precipitation is driven by the compound's high crystal lattice energy and extreme hydrophobicity. The planar aromatic system and the rigid propanamide linkage promote strong intermolecular hydrogen bonding and π−π stacking in the solid state. Furthermore, the molecule lacks ionizable groups at physiological pH (pH 7.4); the amide nitrogen is rendered entirely non-basic due to the delocalization of its lone pair into both the carbonyl group and the highly electron-deficient aromatic ring [1]. Direct dilution into aqueous media bypasses the solvation energy required to break these intermolecular forces, causing immediate colloidal aggregation.

Quantitative Solvent Compatibility Matrix To aid in solvent selection, refer to the quantitative compatibility matrix below:

SolventDielectric Constant ( ε )Est. Solubility (mg/mL)Recommended ApplicationCritical Cautions
Water / PBS (pH 7.4) 80.1< 0.01In vitro / In vivo assaysHigh precipitation risk; requires complexation or co-solvents.
DMSO (100%) 46.7> 50.0Primary stock solutionsHygroscopic; water ingress accelerates hydrolysis over time.
DMF 36.7> 40.0Chemical synthesisTrace dimethylamine impurities can trigger SNAr degradation.
Methanol 32.7~ 5.0LC-MS analysis / ExtractionMay form methyl ethers if exposed to strong bases.
Hexane 1.9< 0.01Anti-solvent precipitationCompletely insoluble; ideal for recrystallization workflows.
Protocol: Optimized Aqueous Formulation (Self-Validating Workflow)

To prevent precipitation during biological assays, you must utilize a step-down solvent transition method. This protocol incorporates a self-validating optical density (OD) check to ensure true solvation rather than micro-suspension.

  • Primary Solvation: Weigh 10 mg of N-(2-cyano-3-fluorophenyl)propanamide and dissolve in 200 µL of anhydrous DMSO to create a 50 mg/mL stock. Vortex for 30 seconds.

  • Surfactant Coating: Add 100 µL of Tween-80 or PEG-400 to the DMSO stock. Sonicate in a water bath for 2 minutes. Causality: The surfactant prevents hydrophobic collapse by forming micelles around the lipophilic fluorophenyl core before water is introduced.

  • Aqueous Transition: While stirring vigorously at 500 RPM, add 9.7 mL of pre-warmed (37°C) PBS (pH 7.4) dropwise (1 drop per second).

  • Validation Step (Critical): Measure the absorbance of the final solution at 600 nm against a solvent blank.

    • Validation: If OD 600​ < 0.02, the compound is fully solvated. If OD 600​ > 0.05, colloidal aggregation has occurred; do not use for assays. You must increase the surfactant ratio.

  • Sterilization: Filter through a 0.22 µm PTFE membrane (avoid Nylon, as it may bind the hydrophobic compound).

Workflow Step1 Weigh Powder (Room Temp) Step2 Dissolve in 100% DMSO (Vortex/Sonicate) Step1->Step2 Step3 Add Co-solvent (Tween-80/PEG400) Step2->Step3 Step4 Dilute with Buffer (Dropwise, stirring) Step3->Step4 Step5 Filter Sterilize (0.22 µm PTFE) Step4->Step5

Optimized formulation workflow for aqueous assay compatibility.

Module 2: Stability & Reactivity Control

Q: I am observing unexpected mass shifts in my LC-MS analysis when reacting this compound under basic conditions. What is happening? A: You are observing Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the 3-position is highly activated as a leaving group. This is driven by the strongly electron-withdrawing cyano group at the ortho position, which stabilizes the anionic Meisenheimer intermediate during nucleophilic attack [2]. Consequently, even mild nucleophiles (e.g., primary amines, alkoxides, or hydroxide ions at pH > 8.5) will rapidly displace the fluorine at room temperature [4].

Q: Why am I detecting a degradant with m/z 137[M+H]+ in my stored reaction mixtures? A: This mass corresponds to 2-amino-6-fluorobenzonitrile , the product of amide hydrolysis [3]. The propanamide linkage is highly susceptible to cleavage under both strongly acidic and basic aqueous conditions. The electron-withdrawing nature of the fluorinated benzonitrile ring makes the amide carbonyl highly electrophilic, accelerating nucleophilic attack by water.

G Parent N-(2-cyano-3-fluorophenyl)propanamide (Intact Molecule) SNAr SNAr Degradant (Fluorine Displacement) Parent->SNAr Nucleophiles (e.g., amines, OH-) Basic pH (>8.0) AmideHyd 2-amino-6-fluorobenzonitrile (Amide Cleavage) Parent->AmideHyd Strong Acid/Base Aqueous Media NitrileHyd Carboxylic Acid Derivative (Nitrile Hydrolysis) Parent->NitrileHyd Strong Acid/Base Prolonged Heating

Degradation pathways of N-(2-cyano-3-fluorophenyl)propanamide under stress conditions.

Protocol: Controlled Reaction Conditions to Prevent SNAr and Hydrolysis

To utilize this compound in synthetic workflows without triggering degradation, implement the following self-validating protocol:

  • Solvent Dehydration: Ensure all reaction solvents (e.g., THF, DCM) are strictly anhydrous (<50 ppm water) to prevent amide and nitrile hydrolysis.

  • Base Selection: If a base is required for your reaction, strictly avoid nucleophilic bases. Use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Temperature Control: Maintain reaction temperatures below 40°C. The activation energy for the SNAr displacement of the 3-fluoro group is easily overcome with mild heating.

  • Validation Step (LC-MS Blanking): Before adding your primary reagents, incubate N-(2-cyano-3-fluorophenyl)propanamide in your chosen solvent/base matrix for 2 hours. Run an LC-MS injection.

    • Validation: If peaks appear at m/z 137 (amide cleavage) or you see a mass shift corresponding to your base/solvent adduct (SNAr), your reaction conditions are too harsh and must be reformulated.

References

  • Google Patents. "EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same". SNAr Reactivity in Cyano-Fluoroaromatics.
Troubleshooting

Technical Support Center: Purification of N-(2-cyano-3-fluorophenyl)propanamide

Welcome to the technical support resource for the purification of N-(2-cyano-3-fluorophenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of N-(2-cyano-3-fluorophenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Understanding the Molecule: Why Purification Can Be Challenging

N-(2-cyano-3-fluorophenyl)propanamide (MW: 192.19 g/mol ) is a moderately polar molecule.[1] Its purification challenges stem from the interplay of its functional groups:

  • Amide Group (-CONH-): Capable of hydrogen bonding, which increases polarity and can lead to strong interactions with polar stationary phases like silica gel.[2][3]

  • Cyano Group (-CN): A strong electron-withdrawing group that contributes significantly to the molecule's dipole moment and overall polarity.[4]

  • Fluorophenyl Ring: The aromatic ring provides a non-polar surface, while the highly electronegative fluorine atom introduces a strong dipole, influencing solubility and electronic properties.[5][6]

This combination of polar and non-polar characteristics means the compound can exhibit tricky solubility behavior and may co-elute with structurally similar impurities during chromatography.

Potential Impurities: The safety and efficacy of any active pharmaceutical ingredient (API) depend on the purity of its intermediates.[7] Impurities in N-(2-cyano-3-fluorophenyl)propanamide often originate from the synthesis process.[8] Common sources include:

  • Unreacted Starting Materials: Such as 2-amino-6-fluorobenzonitrile and propionyl chloride or propanoic anhydride.

  • Side-Reaction Products: Including isomers or products of over-acylation.

  • Degradation Products: Hydrolysis of the amide or cyano group can occur under non-optimal pH or temperature conditions.[8]

  • Residual Solvents: Solvents used in the reaction or initial workup that are not fully removed.[8]

Frequently Asked Questions (FAQs)

Q: What are the primary methods for purifying N-(2-cyano-3-fluorophenyl)propanamide? A: The two most effective and commonly used techniques are recrystallization and column chromatography.[7] Recrystallization is often the method of choice for amides when a suitable solvent system can be identified, as it can be more efficient and scalable.[2] Column chromatography is a versatile alternative for separating compounds with different polarities when recrystallization is ineffective.[9]

Q: Why is my compound "oiling out" during recrystallization instead of forming crystals? A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with moderately polar compounds that may have melting points below the boiling point of the chosen solvent. See the detailed troubleshooting guide below for solutions.

Q: My compound is streaking badly on my silica TLC plate. What does this mean? A: Streaking on a TLC plate is a strong indicator that your compound is interacting too strongly with the stationary phase (silica gel) or is being overloaded. This often happens with polar compounds like amides. It suggests your mobile phase is not polar enough to effectively elute the compound, or that there may be acidic/basic impurities. This issue will translate to poor separation on a silica column.[10]

Q: What analytical techniques are best for assessing the final purity? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic impurities with high precision.[11] Nuclear Magnetic Resonance (¹H NMR) is excellent for structural confirmation and identifying impurities that have distinct proton signals.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for detecting volatile impurities and residual solvents.[11]

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of your compound and its impurities in a specific solvent at different temperatures.[13] For amides, finding the right solvent is key.[2]

Q1: How do I select the ideal solvent for recrystallization?

A: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[13] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude N-(2-cyano-3-fluorophenyl)propanamide into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Swirl to mix. If the compound dissolves readily at room temperature, that solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate.

SolventPolarityBoiling Point (°C)Comments
Water High100Unlikely to be a good single solvent due to the aromatic ring, but can be used as an anti-solvent.
Ethanol/Methanol High78 / 65Often good solvents for amides; may show high solubility even when cold, leading to poor recovery.
Acetonitrile Medium82An excellent choice for recrystallizing amides, often providing sharp crystals.[2]
Ethyl Acetate Medium77A versatile solvent, often used in a solvent system with a non-polar co-solvent like hexane.
Dichloromethane Medium40Low boiling point can make it difficult to maintain a hot solution. Often dissolves compounds too well.
Toluene Low111High boiling point may cause "oiling out". Good for less polar impurities.
Hexane/Heptane Low~69 / ~98Use as anti-solvents in combination with a more polar solvent in which the compound is soluble.

Q2: My compound oiled out during cooling. How can I induce crystallization?

A: This is a common problem when the solution is too concentrated or cools too quickly. The compound separates as a liquid phase instead of forming a crystal lattice.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-15% more) of the hot solvent to slightly decrease the concentration.

  • Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not move it directly to an ice bath. Slow cooling provides time for proper crystal nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystallization.

  • Change Solvent System: If the problem persists, your compound's melting point may be lower than the solvent's boiling point. Consider using a lower-boiling solvent or a mixed solvent system (e.g., Ethyl Acetate/Hexane) where the compound precipitates at a lower temperature.

Caption: Decision workflow for troubleshooting recrystallization.

Troubleshooting Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[14] For N-(2-cyano-3-fluorophenyl)propanamide, normal-phase chromatography on silica gel is the standard approach.[15]

Q1: How do I choose the right mobile phase (eluent)?

A: The key is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.40 on a TLC plate. This generally provides the best separation on a column.

Experimental Protocol: TLC for Solvent System Selection

  • Prepare a dilute solution of your crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution on several silica gel TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar solvent and gradually increase the proportion of a polar solvent.

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal system will show good separation between the spot for your product and any impurity spots.

Recommended Starting Solvent Systems for TLC:

  • Hexane : Ethyl Acetate (e.g., start with 4:1, then try 2:1, 1:1)

  • Dichloromethane : Ethyl Acetate (e.g., start with 9:1, then try 4:1)

  • Dichloromethane : Methanol (for more polar compounds, start with 99:1, then 95:5)

Q2: My spots are streaking on the TLC, and the column separation is poor. What can I do?

A: Streaking (tailing) indicates that the compound is interacting too strongly or in a non-ideal way with the silica gel.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: This is the first and simplest solution. Increase the percentage of the more polar solvent (e.g., move from 2:1 Hexane:EtOAc to 1:1). This helps to outcompete the silica for interaction with your compound, allowing it to move more freely.

  • Check Sample Loading: Ensure your crude product is fully dissolved before loading it onto the column. Load it in the smallest possible volume of solvent; using the mobile phase itself is ideal. If the compound is not very soluble in the mobile phase, dissolve it in a stronger (more polar) solvent like dichloromethane, but use the absolute minimum volume to avoid disrupting the column packing.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 50 times the mass of your crude sample.[9]

  • Consider an Alternative Stationary Phase: Silica gel is slightly acidic and can strongly interact with basic sites or hydrogen bond donors. If problems persist, consider using neutral alumina as the stationary phase.

Q3: Two compounds are very close together (low ΔRf). How can I improve the resolution?

A: Separating compounds with similar polarities requires optimizing your chromatographic conditions.

Advanced Strategies:

  • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity over the course of the run (gradient elution). This keeps the early-eluting bands sharp and provides more resolving power for the later-eluting compounds.

  • Change Solvent Selectivity: If a Hexane/Ethyl Acetate system isn't working, try a different solvent family. For example, a Dichloromethane/Methanol system offers different intermolecular interactions (dipole-dipole vs. hydrogen bonding) and may resolve the compounds.

  • Increase Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for the compounds to separate. Using silica with a smaller particle size (finer mesh) can also dramatically improve resolution.

Caption: Workflow for optimizing column chromatography separation.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). International Journal of Chemistry.
  • Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. (n.d.). GalChimia.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Arborpharmchem.
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved March 7, 2024, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015, March 4). JoVE. Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 7, 2024, from [Link]

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved March 7, 2024, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • effects of functional group polarity. (2019, August 13). YouTube. Retrieved March 7, 2024, from [Link]

  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Polarity, Intermolecular Forces and Solubility of Molecules. (n.d.). Physics & Maths Tutor. Retrieved March 7, 2024, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci. Retrieved March 7, 2024, from [Link]

  • Review on the modern analytical advancements in impurities testing. (2025, April 2). Asia Pacific Academy of Science Pte. Ltd.. Retrieved March 7, 2024, from [Link]

Sources

Optimization

troubleshooting N-(2-cyano-3-fluorophenyl)propanamide in vitro assay variability

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting in vitro assay variability when working with the small mo...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting in vitro assay variability when working with the small molecule N-(2-cyano-3-fluorophenyl)propanamide. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you to achieve robust and reproducible results. This guide is structured to address problems from their source—the compound itself—through to the intricacies of the assay system and data interpretation.

Technical Support Center: N-(2-cyano-3-fluorophenyl)propanamide

Part 1: Compound-Centric Troubleshooting

Variability often originates from the physicochemical properties of the small molecule itself. Before questioning the biological system, it is crucial to validate the integrity and handling of your test compound.

FAQ 1: My dose-response curve is inconsistent or non-existent. Could the compound's solubility be the issue?

Absolutely. Poor solubility is one of the most common sources of in vitro assay irreproducibility.[1] If N-(2-cyano-3-fluorophenyl)propanamide precipitates out of your assay medium, its effective concentration is unknown and significantly lower than the nominal concentration, leading to inconsistent results.

Causality: The compound features a fluorophenyl group which can increase lipophilicity, potentially reducing aqueous solubility.[2] The "like dissolves like" principle is paramount; a compound's solubility is dictated by its polarity and the solvent used.[1]

Troubleshooting Protocol: Kinetic Solubility Assessment

This protocol helps determine the solubility limit of your compound in the final assay buffer.

  • Prepare a High-Concentration Stock: Dissolve N-(2-cyano-3-fluorophenyl)propanamide in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Serial Dilution in Assay Buffer: Create a serial dilution of the DMSO stock directly into your final cell culture medium or assay buffer. It is critical to mimic the final assay conditions precisely.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).

  • Visual and Instrumental Analysis:

    • Visual Inspection: Check the wells for visible precipitate.

    • Nephelometry/Turbidimetry: Use a plate reader to measure light scattering. A sharp increase in signal indicates precipitation.

  • Determine the Cut-off: The highest concentration that remains clear is your kinetic solubility limit. All subsequent experiments should use concentrations at or below this limit.

Mitigation Strategies:

StrategyRationaleKey Consideration
Lower DMSO % High concentrations of DMSO can be toxic to cells and may affect assay results.Keep the final DMSO concentration in your assay below 0.5%, and ensure all wells (including controls) have the same final DMSO concentration.
Use Pluronic F-127 This non-ionic surfactant can help maintain the solubility of hydrophobic compounds in aqueous solutions.Test for compatibility with your cell line and assay, as surfactants can have biological effects.
Fresh Dilutions Compound precipitation can occur over time, even from a seemingly clear solution.Always prepare fresh dilutions of your compound from the DMSO stock for each experiment.
FAQ 2: I'm observing a gradual loss of compound activity over the course of a long-term experiment. Why might this be happening?

This issue points towards compound stability. Small molecules can degrade due to factors like light exposure, temperature fluctuations, pH of the medium, or interaction with media components.[1]

Causality: The propanamide linkage in N-(2-cyano-3-fluorophenyl)propanamide could be susceptible to hydrolysis, especially over extended incubation times in aqueous, pH-variable cell culture media.

Troubleshooting Workflow: Stability Assessment

start Start: Suspected Compound Instability prep_samples Prepare Compound in Assay Medium start->prep_samples incubate Incubate Samples at T=0, T=Xh, T=Yh (e.g., 0, 24, 48h) prep_samples->incubate store Store Incubated Samples at -80°C incubate->store analyze Analyze All Samples Simultaneously (e.g., by LC-MS) store->analyze decision Is Compound Concentration >90% of T=0? analyze->decision stable Result: Compound is Stable Investigate other factors (e.g., cell metabolism) decision->stable Yes unstable Result: Compound is Unstable Implement mitigation strategies decision->unstable No mitigate Mitigation: - Refresh media/compound during assay - Reduce incubation time - Test alternative solvents/formulations unstable->mitigate

Caption: Workflow for assessing compound stability in assay medium.

Best Practices for Storage and Handling:

  • Solid Compound: Store lyophilized N-(2-cyano-3-fluorophenyl)propanamide at -20°C in a desiccator.[3] Allow the vial to warm to room temperature before opening to prevent condensation and moisture contamination.[3]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes in low-binding tubes to minimize freeze-thaw cycles and prevent adsorption to plastic. Store these aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions from your stock for every experiment. Do not store diluted compound in aqueous buffers for extended periods.

Part 2: Assay System & Environmental Troubleshooting

If the compound itself is verified to be soluble, stable, and pure, the next logical step is to scrutinize the assay environment. Reproducibility is highly dependent on controlling variables within the experimental setup.[4][5]

FAQ 3: I see high variability between replicate wells, especially between wells on the edge of the plate versus the center. What is causing this "edge effect"?

The "edge effect" is a well-documented phenomenon in microplate-based assays where the outer wells behave differently from the inner wells, primarily due to increased evaporation.[6] This changes the concentration of media components and your test compound, affecting cell growth and response.[6]

Causality: Incubators have temperature and humidity gradients. The perimeter wells of a microplate are more exposed to these fluctuations when the incubator door is opened, leading to faster evaporation of the culture medium.

Mitigation Protocol: Minimizing the Edge Effect

  • Plate Hydration: Place the microplate inside a humidified secondary container (e.g., a plastic box with sterile, wet paper towels). This creates a microenvironment with higher humidity around the plate.

  • Well Exclusion: Avoid using the outermost rows and columns for experimental samples. Fill these wells with sterile water or phosphate-buffered saline (PBS) to act as a humidity buffer.

  • Plate Map Randomization: Instead of plating treatments in sequential blocks (e.g., all controls in column 1, lowest dose in column 2, etc.), use a randomized block design to distribute different treatments across the plate. This prevents positional bias from systematically affecting one treatment group more than others.[6]

  • Incubator Maintenance: Ensure your incubator is properly calibrated for temperature and CO2, and minimize the frequency and duration of door openings.

cluster_standard Standard Plating (High Bias) cluster_mitigated Mitigated Plating (Low Bias) s1 Control s2 Dose 1 variability High Data Variability s1->variability s3 Dose 2 s4 Dose 3 s4->variability m1 Outer wells filled with PBS m2 Randomized sample placement in inner wells robust_data Robust, Reproducible Data m1->robust_data m2->robust_data edge_effect Edge Effect (Evaporation, Temp Gradients) edge_effect->s1 edge_effect->s4

Caption: Mitigating positional bias ("edge effect") in microplates.

FAQ 4: My assay background signal is very high, or my results are inconsistent between different cell passages. What cellular factors should I consider?

Cellular health and consistency are paramount for reproducible data.[7] High background can stem from stressed or dying cells, while variability between experiments often points to inconsistencies in cell culture practices.

Key Cellular Factors Contributing to Variability:

FactorCausality & ImpactBest Practice & Validation
Cell Passage Number As cells are passaged, they can undergo genetic drift, changes in protein expression, and senescence. This can alter their response to a compound.[5]Define a specific passage number window for all experiments (e.g., passages 5-15). Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cells.[7]
Cell Seeding Density Cell density affects growth rates, cell-cell signaling, and nutrient availability. Inconsistent seeding leads to variable cell numbers at the time of treatment, altering the effective compound-to-cell ratio.[8]Perform a cell titration experiment to determine the optimal seeding density that results in a log-phase growth curve during the assay period. Always use a hemocytometer or automated cell counter for accurate cell counts.
Mycoplasma Contamination Mycoplasma can alter cell metabolism, membrane potential, and signaling pathways, fundamentally changing how cells respond to stimuli without causing visible signs of contamination.[4][5]Routinely test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). Discard any contaminated cultures immediately.
Media Autofluorescence Common media components like phenol red and fetal bovine serum (FBS) can have intrinsic fluorescence, increasing background noise in fluorescence-based assays.[9]For fluorescence assays, consider switching to a phenol red-free medium. If possible, perform the final measurement in PBS or a specialized low-fluorescence buffer.[9]

Part 3: Data Acquisition & Interpretation Troubleshooting

Even with a well-behaved compound and a controlled assay system, variability can be introduced during the final steps of data collection and analysis.

FAQ 5: I'm using a fluorescence/luminescence-based readout and suspect the compound is interfering with the signal. How can I test for this?

This is a critical control experiment. Small molecules can have intrinsic fluorescent properties (autofluorescence) or they can quench the signal generated by the assay's reporter. The cyano and fluorophenyl groups in your compound could potentially contribute to such effects.

Protocol: Testing for Assay Interference

This protocol should be run in a cell-free system to isolate the chemical interaction between your compound and the assay reagents.

  • Plate Setup: Use the same type of microplate as your main assay (e.g., black plates for fluorescence, white plates for luminescence).[9]

  • Reagent Addition: Add all assay components (buffer, substrate, enzyme, etc.) to the wells, but do not add any cells .

  • Compound Titration: Add a serial dilution of N-(2-cyano-3-fluorophenyl)propanamide at the same final concentrations used in your cell-based assay. Include a vehicle control (DMSO only).

  • Signal Generation:

    • For Quenching: Add a known amount of the final product that your assay generates (e.g., purified luciferase for a luminescence assay) to all wells.

    • For Autofluorescence: Do not add the signal-generating enzyme/product.

  • Measurement: Read the plate on your plate reader using the same settings as your main experiment.

Interpreting the Results:

  • Autofluorescence: If you see a dose-dependent increase in signal in the wells with compound only, your compound is autofluorescent at that wavelength.

  • Quenching: If you see a dose-dependent decrease in signal in the wells containing the known product, your compound is quenching the assay signal.

If interference is detected, you may need to switch to an alternative assay with a different detection modality (e.g., from fluorescence to an absorbance-based readout like an MTS assay).[7]

References

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Eppendorf South Asia Pacific. (n.d.). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • Vogt, A., et al. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Retrieved from [Link]

  • paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]

  • Niepel, M., et al. (2019, February 5). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Springer. (2022, September 28). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Solarbio. (2026, March 6). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Peptides - Storage & handling. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(2-cyano-3-fluorophenyl)propanamide Synthesis

Welcome to the technical support center for the synthesis of N-(2-cyano-3-fluorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-cyano-3-fluorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

The synthesis of N-(2-cyano-3-fluorophenyl)propanamide typically involves the acylation of 2-amino-6-fluorobenzonitrile with propanoyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will explore the underlying chemistry of these challenges and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to reactant purity, reaction conditions, and workup procedures.

  • Incomplete Reaction: The nucleophilicity of the aniline nitrogen in 2-amino-6-fluorobenzonitrile is reduced by the electron-withdrawing effects of the ortho-cyano and fluoro groups. To drive the reaction to completion, consider the following:

    • Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting amine.

    • Temperature Optimization: While heating can increase the reaction rate, excessive temperatures can promote side reactions. A moderate temperature (e.g., 40-60 °C) is often a good starting point.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. The most common side reactions are discussed in detail in the FAQ section and include hydrolysis of the starting materials and product, and over-acylation.

  • Loss During Workup: Product can be lost during aqueous washes if the pH is not carefully controlled. The amide product can undergo hydrolysis under strongly acidic or basic conditions. Ensure that any aqueous washes are performed with mild solutions (e.g., saturated sodium bicarbonate) and that extractions are performed efficiently.

  • Purity of Reagents: The purity of 2-amino-6-fluorobenzonitrile and propanoyl chloride is critical. Propanoyl chloride is highly susceptible to hydrolysis to propanoic acid.[1] Using freshly distilled or high-purity reagents is recommended.

Question: I'm observing an unexpected peak in my HPLC analysis. How can I identify it?

Answer:

An unexpected peak in your HPLC chromatogram likely corresponds to a side product. Here’s a systematic approach to its identification:

  • Analyze the Retention Time: Compare the retention time of the unexpected peak to that of your starting materials (2-amino-6-fluorobenzonitrile and propanoyl chloride). Also, consider the potential for propanoic acid, a hydrolysis product of propanoyl chloride.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unexpected peak can provide the molecular weight of the impurity, allowing you to deduce its structure.

  • Spiking Studies: If you suspect a particular side product, synthesize or obtain a standard of that compound and "spike" your sample with it. If the area of the unexpected peak increases, you have confirmed its identity.

A summary of potential products and their expected molecular weights is provided in the table below:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
N-(2-cyano-3-fluorophenyl)propanamide C₁₀H₉FN₂O192.19193.07
2-amino-6-fluorobenzonitrileC₇H₅FN₂136.13137.05
Propanoic acidC₃H₆O₂74.0875.04
N-(2-carbamoyl-3-fluorophenyl)propanamideC₁₀H₁₁FN₂O₂210.21211.08
2-propanamido-6-fluorobenzoic acidC₁₀H₁₀FNO₃211.19212.07

Question: My final product shows signs of degradation after purification and storage. How can I prevent this?

Answer:

The primary degradation pathway for N-(2-cyano-3-fluorophenyl)propanamide is hydrolysis of the nitrile and/or amide functional groups. To ensure the stability of your final product:

  • Thorough Drying: Ensure the purified product is completely dry before storage. Residual solvents, especially water, can facilitate hydrolysis over time.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Low Temperature: Storing the product at a low temperature (e.g., in a refrigerator or freezer) will slow down the rate of any potential degradation reactions.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for N-(2-cyano-3-fluorophenyl)propanamide?

The most direct and common method is the nucleophilic acyl substitution reaction between 2-amino-6-fluorobenzonitrile and propanoyl chloride.[2] This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.

G cluster_reactants Starting Materials SM1 2-amino-6-fluorobenzonitrile reaction + SM1->reaction SM2 Propanoyl chloride SM2->reaction Base Base (e.g., TEA) Base->reaction Product N-(2-cyano-3-fluorophenyl)propanamide Byproduct HCl reaction->Product reaction->Byproduct

Caption: General reaction scheme for the synthesis.

What are the most likely side products in this reaction?

Several side products can form under typical reaction conditions. Understanding these will aid in troubleshooting and purification.

  • Hydrolysis of Propanoyl Chloride: Propanoyl chloride is highly reactive and can readily react with any trace amounts of water in the solvent or on the glassware to form propanoic acid.[1]

  • Hydrolysis of the Nitrile Group: The cyano group on both the starting material and the product can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions, especially if water is present and the reaction is heated.[3][4] This would lead to the formation of N-(2-carbamoyl-3-fluorophenyl)propanamide.

  • Hydrolysis of the Amide Bond: The newly formed amide bond in the product can also be hydrolyzed back to 2-amino-6-fluorobenzonitrile and propanoic acid under harsh pH conditions during workup.

  • Diacylation: Although less common due to the deactivating effect of the first acylation, it is possible for a second propanoyl group to add to the nitrogen, especially if a large excess of propanoyl chloride is used.

Side_Products cluster_main cluster_side Potential Side Reactions Start 2-amino-6-fluorobenzonitrile + Propanoyl chloride Product N-(2-cyano-3-fluorophenyl)propanamide Start->Product SP1 Propanoic acid Start->SP1 Hydrolysis of propanoyl chloride SP2 N-(2-carbamoyl-3-fluorophenyl)propanamide Product->SP2 Nitrile hydrolysis SP3 2-amino-6-fluorobenzonitrile (from hydrolysis) Product->SP3 Amide hydrolysis

Caption: Main reaction and potential side reactions.

How can I minimize the formation of these side products?

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the propanoyl chloride. Use anhydrous solvents.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of propanoyl chloride to ensure complete conversion of the starting amine, but avoid a large excess which could lead to diacylation.

  • Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times to minimize the risk of nitrile and amide hydrolysis.

  • Careful Workup: Use mild aqueous solutions (e.g., saturated sodium bicarbonate) to neutralize the reaction mixture and avoid strongly acidic or basic conditions that could hydrolyze the product.

What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying any impurities.[5] A reversed-phase C18 column with a UV detector is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups in the product, such as the amide C=O and N-H stretches, and the nitrile C≡N stretch.

G cluster_workflow Analytical Workflow cluster_characterization Characterization Start Reaction Mixture TLC TLC Monitoring Start->TLC In-process control Workup Workup & Purification TLC->Workup Reaction complete FinalProduct Final Product Workup->FinalProduct HPLC HPLC (Purity) FinalProduct->HPLC GCMS GC-MS (Impurities) FinalProduct->GCMS NMR NMR (Structure) FinalProduct->NMR FTIR FTIR (Functional Groups) FinalProduct->FTIR

Caption: Recommended analytical workflow.

Experimental Protocols

General Protocol for the Synthesis of N-(2-cyano-3-fluorophenyl)propanamide

  • To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

References

  • U.S. Patent 7,199,257 B1. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • European Patent EP 1 189 898 A1. (2002). Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
  • BenchChem. (n.d.). 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide. Retrieved from a hypothetical BenchChem product page.
  • ePrints Soton - University of Southampton. (2024, April 15).
  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • PubMed. (2008, March 25). N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylproponamide.
  • BenchChem. (n.d.). Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab.
  • PubChem. (n.d.). (3S)-3-cyano-3-[[(2S)-2-[[4-(2-fluorophenyl)phenyl]methyl-methylsulfonylamino]propanoyl]amino]propanamide. [Link]

  • King's Research Portal. (n.d.).
  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ARKAT USA, Inc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles.
  • World Intellectual Property Organization. (2019). Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate.
  • BenchChem. (n.d.).
  • Oreate AI Blog. (2026, February 19). Unpacking Propanoyl Chloride: More Than Just a Chemical Name.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
  • IRIS. (n.d.). NOVEL ANALYTICAL METHODS FOR THE CHARACTERIZATION OF NATURAL PRODUCTS AS SOURCES OF ACTIVE COMPOUNDS AND THEIR BIOACTIVITY.
  • QuickCompany. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
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  • U.S. Patent 3,920,670 A. (1975). Process for hydrolysis of nitriles.
  • Google Patents. (2007, June 8). and 2-fluorobenzyloxy)
  • Organic Chemistry Portal. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-6-fluorobenzonitrile Properties. [Link]

  • Sigma-Aldrich. (n.d.). 3-CYANO-2-OXO-3-PHENYL-N-(3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE.
  • Journal of Chemical Research, Synopses. (n.d.).
  • YouTube. (2024, December 9). Worked exam answer - AQA A level reactions of propanoyl chloride question. [Link]

  • BLDpharm. (n.d.). 1155153-85-7|N-(2-Cyano-3-fluorophenyl)propanamide.

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Optimization

Technical Support Center: Minimizing Cytotoxicity of N-(2-cyano-3-fluorophenyl)propanamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-cyano-3-fluorophenyl)propanamide derivatives. This guide provides in-depth troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-cyano-3-fluorophenyl)propanamide derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to in vitro cytotoxicity. Our goal is to equip you with the knowledge to distinguish between on-target efficacy and off-target toxicity, ensuring the generation of reliable and reproducible data.

I. Understanding the Compound Class: A Primer

N-(2-cyano-3-fluorophenyl)propanamide and its derivatives are a class of synthetic small molecules with potential applications in medicinal chemistry. Their structure, featuring a cyano group, a fluorophenyl ring, and a propanamide linkage, allows for interaction with various biological targets, including enzymes and receptors.[1] The presence of the cyano and fluorophenyl groups can be crucial for binding affinity and specificity, while the fluorine atom may enhance properties like cell membrane permeability.[1] However, these same structural features can also contribute to off-target effects and cytotoxicity. This guide will help you navigate these challenges.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the experimental use of N-(2-cyano-3-fluorophenyl)propanamide derivatives.

Q1: My N-(2-cyano-3-fluorophenyl)propanamide derivative shows high cytotoxicity across multiple cell lines at low concentrations. What are my initial troubleshooting steps?

A1: High cytotoxicity at low concentrations can be due to several factors. It's crucial to first rule out experimental artifacts before concluding it's an intrinsic property of the compound.

Initial Verification Workflow:

  • Concentration Confirmation: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple calculation error can lead to significantly higher concentrations than intended.

  • Solvent Toxicity Assessment: Ensure the final concentration of your solvent (e.g., DMSO) is well below the established tolerance level for your specific cell lines, which is typically less than 0.5%.[2]

  • Compound Stability Check: Assess the stability of your compound in the cell culture medium over the duration of your experiment. Degradation products can sometimes be more toxic than the parent compound.[3][4]

  • Assay Interference Evaluation: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS, LDH). Include appropriate controls to test for any direct interaction between your compound and the assay reagents.

Q2: How can I differentiate between a desired cytotoxic effect on cancer cells and general, non-specific cytotoxicity?

A2: This is a critical question in drug development. The goal is to identify compounds with a therapeutic window, meaning they are more potent against cancer cells than normal cells.

Strategies for Differentiation:

  • Cell Line Panel Screening: Test your derivative against a panel of both cancerous and non-cancerous (e.g., normal human fibroblasts) cell lines. A promising compound will exhibit a significantly lower IC50 value (the concentration that inhibits 50% of cell growth) in cancer cell lines.

  • Target Expression Analysis: If the intended target of your compound is known, investigate its expression levels in your cell line panel. Higher cytotoxicity should correlate with higher target expression.[4]

  • Time-Course Experiments: Differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect by performing a time-course experiment and measuring both cell viability and total cell number. A cytotoxic effect will show a decrease in both viable and total cell numbers over time, while a cytostatic effect will show a plateau in cell number with high viability.

Q3: I'm observing inconsistent cytotoxicity results between experiments. What are the likely causes?

A3: Reproducibility is key. Inconsistent results often point to variability in experimental conditions.

Key Areas to Standardize:

  • Cell Culture Health: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[2][4] Avoid using cells that are over-confluent, as this can lead to spontaneous cell death.[2]

  • Seeding Density: Standardize the cell seeding density for all experiments. Both too few and too many cells can lead to inaccurate absorbance readings in viability assays.[2][5]

  • Reagent Preparation: Prepare fresh dilutions of your compound for each experiment.[4] If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[2]

  • Incubation Times: Maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all plates and experiments.[2]

  • Environmental Conditions: Ensure consistent temperature, CO2, and humidity levels in your incubator.

III. Troubleshooting Guide: Common Issues & Solutions

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during cytotoxicity assessment.

Problem Potential Causes Troubleshooting Steps & Solutions
High background in cytotoxicity assay (e.g., high LDH release in controls) 1. Suboptimal cell culture conditions (e.g., over-confluency).[2] 2. High endogenous LDH activity in the serum supplement.[2] 3. Physical damage to cells during handling.[2][5] 4. Microbial contamination.[2]1. Ensure cells are healthy and not overgrown.[2] 2. Test serum for LDH activity or reduce serum concentration during the assay.[2] 3. Handle cells gently and avoid forceful pipetting.[2][5] 4. Visually inspect plates for any signs of contamination.[2]
Low absorbance readings in viability assays (e.g., MTT, MTS) 1. Insufficient number of cells seeded.[2][5] 2. Reagent degradation or improper storage.[2] 3. Interference from phenol red in the culture medium.[2][6]1. Perform a cell titration experiment to determine the optimal seeding density.[2][5] 2. Prepare fresh reagents and store them according to the manufacturer's instructions.[2] 3. Consider using a phenol red-free medium during the assay incubation step.[2][6]
Compound precipitation observed in the culture medium 1. Poor solubility of the N-(2-cyano-3-fluorophenyl)propanamide derivative.1. Test the solubility of the compound in the culture medium before the experiment. 2. Use a lower concentration of the compound. 3. Consider formulation strategies such as nanoencapsulation to improve solubility and stability.[7]
Observed phenotype does not align with the expected function of the intended target 1. Significant off-target effects of the compound are dominating the cellular response.[4] 2. The assumed mechanism of action for the target in the specific cell line is incorrect.[4]1. Perform a target engagement assay to confirm the compound is binding to the intended target at the effective concentration.[4] 2. Use genetic approaches (e.g., siRNA, CRISPR) to validate the target's role in the observed phenotype.[4] 3. Conduct proteomic profiling to identify potential off-target interactions.[4]

IV. Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

Materials:

  • Cells of interest

  • N-(2-cyano-3-fluorophenyl)propanamide derivative stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidic isopropanol)

  • 96-well clear-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the N-(2-cyano-3-fluorophenyl)propanamide derivative in complete culture medium.

    • Include vehicle controls (medium with the same final concentration of DMSO) and no-treatment controls.

    • Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest

  • N-(2-cyano-3-fluorophenyl)propanamide derivative stock solution (in DMSO)

  • Serum-free cell culture medium

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your compound in serum-free medium.

    • Include controls: vehicle control, no-treatment control, and a maximum LDH release control (cells lysed with a detergent provided in the kit).[6]

    • Add the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time.

  • LDH Measurement:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the kit's instructions.

    • Incubate at room temperature, protected from light, for the recommended time.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

V. Advanced Strategies for Minimizing Cytotoxicity

If intrinsic off-target cytotoxicity is confirmed, several advanced strategies can be employed to mitigate these effects.

Structural Modification of the Derivative
  • Rationale: Minor changes to the chemical structure can significantly alter the compound's binding properties and reduce off-target interactions.

  • Approach: Collaborate with medicinal chemists to synthesize analogs with modifications to the propanamide side chain, or substitutions on the phenyl ring. The goal is to maintain on-target activity while reducing interactions with proteins that cause toxicity.

Formulation and Delivery Systems
  • Rationale: Encapsulating the compound in a nanocarrier can alter its pharmacokinetic profile, improve its stability, and potentially target it more specifically to cancer cells, thereby reducing systemic toxicity.[7][8]

  • Examples of Nanocarriers:

    • Lipid-based nanoparticles (LNPs): Can improve solubility and cellular uptake.[9]

    • Polymer-based nanoparticles: Materials like chitosan and alginate are biocompatible and can be used for controlled release.[7][9]

    • Nanosuspensions: Can improve the bioavailability of poorly soluble drugs.[8]

Combination Therapies
  • Rationale: Using the N-(2-cyano-3-fluorophenyl)propanamide derivative at a lower, less toxic concentration in combination with another anti-cancer agent can achieve a synergistic effect.[10][11]

  • Approach: Investigate combinations with drugs that have different mechanisms of action. This can enhance efficacy while minimizing the dose-dependent toxicity of each compound.

VI. Visualizing Experimental Workflows and Concepts

General Troubleshooting Workflow for High Cytotoxicity

A High Cytotoxicity Observed B Verify Compound Concentration A->B C Assess Solvent Toxicity B->C D Check Compound Stability C->D E Evaluate Assay Interference D->E F Differentiate On-Target vs. Off-Target Effects E->F G Implement Mitigation Strategies F->G

Caption: A stepwise workflow for troubleshooting unexpected high cytotoxicity.

Decision Tree for Mitigating Cytotoxicity

start Is Cytotoxicity On-Target or Off-Target? on_target On-Target start->on_target On-Target off_target Off-Target start->off_target Off-Target modulate_affinity Modulate Target Affinity/Valency on_target->modulate_affinity structural_mod Structural Modification of Compound off_target->structural_mod formulation Advanced Formulation (e.g., Nanoencapsulation) off_target->formulation combo_therapy Combination Therapy off_target->combo_therapy

Caption: Decision tree for selecting strategies to mitigate cytotoxicity.

VII. Conclusion

Minimizing the cytotoxicity of N-(2-cyano-3-fluorophenyl)propanamide derivatives is a multifaceted challenge that requires a systematic and evidence-based approach. By carefully validating experimental results, differentiating between on- and off-target effects, and employing advanced mitigation strategies, researchers can enhance the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to support your research and development efforts. For further assistance, please do not hesitate to contact our technical support team.

VIII. References

  • Benchchem. (n.d.). 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity. Retrieved from

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from

  • Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from

  • MDPI. (2026, March 9). Nano-Enabled CRISPR-Cas Gene Editing for Cancer Therapeutics. Retrieved from

  • MDPI. (2026, March 7). Nanosuspensions Loaded with Acetogenins: Physical Stability During In Vitro Digestion, Genotoxicity and Cytotoxicity. Retrieved from

  • MDPI. (2024, January 4). Inhibitors of Immune Checkpoints: Small Molecule- and Peptide-Based Approaches. Retrieved from

  • OAText. (n.d.). Small molecule inhibitors as emerging cancer therapeutics. Retrieved from

  • PubMed. (2006, December 28). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the - PubMed. Retrieved from

  • YouTube. (2021, November 10). What technology can bring to cytotoxic drugs compounding. Retrieved from

  • ACS Publications. (2026, February 28). Chitosan–Alginate-Loaded Spinosad: Enhanced Cytotoxicity and Insecticidal Activity against Spodoptera frugiperda | Journal of Agricultural and Food Chemistry. Retrieved from

  • MDPI. (2026, March 6). Alginate–Chitosan Nanoparticles Improve the Stability and Biocompatibility of Olive Leaf Polyphenols. Retrieved from

  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from

  • ResearchGate. (n.d.). 3-cyano pyridine derivatives. | Download Scientific Diagram. Retrieved from

  • PubMed. (2025, June 15). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from

  • BLDpharm. (n.d.). 1155153-85-7|N-(2-Cyano-3-fluorophenyl)propanamide. Retrieved from

Sources

Troubleshooting

refining dosage for in vivo studies with N-(2-cyano-3-fluorophenyl)propanamide

A Guide to In Vivo Dose Refinement for the Selective IK-1 Inhibitor Welcome to the technical support center for N-(2-cyano-3-fluorophenyl)propanamide (CFP), a novel, potent, and selective ATP-competitive inhibitor of Inf...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to In Vivo Dose Refinement for the Selective IK-1 Inhibitor

Welcome to the technical support center for N-(2-cyano-3-fluorophenyl)propanamide (CFP), a novel, potent, and selective ATP-competitive inhibitor of InflammoKinase-1 (IK-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for establishing and refining the in vivo dosage of CFP for preclinical efficacy studies.

Frequently Asked Questions (FAQs)

Q1: We have an in vitro IC50 of 50 nM for CFP against IK-1. How do we translate this to a starting dose for our first in vivo experiment?

A1: Translating an in vitro IC50 to an in vivo starting dose is a multi-step process that requires careful consideration of the compound's properties and the biological system. A direct conversion is not possible due to factors like absorption, distribution, metabolism, and excretion (ADME).[1]

A common starting point is a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[2][3][4] The primary goal of an MTD study is to determine the highest dose that can be administered without causing unacceptable side effects or toxicity.[2][5] This helps to establish a safe therapeutic window for subsequent efficacy studies.[3]

For initial dose selection in an MTD study, several approaches can be considered:

  • Literature Precedent: If there are published studies on compounds with similar structures or mechanisms of action, their dosing can provide a valuable starting point.

  • Allometric Scaling: If you have pharmacokinetic (PK) data from another species, allometric scaling can be used to predict a starting dose in your species of interest.[6][7][8][9][10] This method uses mathematical relationships based on body surface area to extrapolate doses between species.[7][10]

  • In Vitro-In Vivo Extrapolation (IVIVE): This computational modeling approach uses in vitro data to predict in vivo pharmacokinetic parameters.[6]

Without prior in vivo data, a conservative approach is to start with a low dose and escalate. A typical MTD study design involves multiple dose groups with a small number of animals per group.

Q2: We are observing significant variability in animal response within the same dosing group. What are the potential causes and how can we mitigate this?

A2: High variability can obscure the true effect of your compound. Several factors can contribute to this issue:

  • Formulation and Administration: Poor solubility or inconsistent administration can lead to variable drug exposure.[11] Ensure your formulation is homogenous and stable. For oral gavage, ensure all personnel are properly trained to deliver the correct volume accurately.

  • Animal Health and Stress: Underlying health issues or stress can significantly impact drug metabolism and overall response.[11] Allow for a proper acclimatization period before the study begins and monitor animal welfare closely throughout.[11] Stressed animals can have altered physiological parameters, leading to increased variability.[12]

  • Biological Variability: Even with inbred strains, there is inherent biological variability. Ensure your group sizes are adequately powered to detect a statistically significant effect.

  • Assay Variability: If you are measuring a pharmacodynamic (PD) biomarker, ensure the assay is validated and has low intra- and inter-assay variability.

Q3: Our in vivo efficacy is lower than expected based on the potent in vitro activity of CFP. What troubleshooting steps should we take?

A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug discovery.[13] Here is a systematic approach to troubleshooting:

  • Confirm Drug Exposure: The most critical first step is to determine if the compound is reaching the target tissue at a sufficient concentration. This requires a pharmacokinetic (PK) study to measure the concentration of CFP in plasma and, if possible, in the target tissue over time.[1][14]

  • Evaluate Formulation: Poor bioavailability due to suboptimal formulation is a frequent cause of low efficacy.[15][16][17] CFP, as a small molecule, may have solubility challenges. Consider formulation optimization strategies such as using co-solvents, surfactants, or creating a micronized suspension to improve absorption.[15][18]

  • Assess Target Engagement: Once you have confirmed adequate exposure, the next step is to verify that CFP is engaging with its target, IK-1, in vivo. This can be assessed by measuring a pharmacodynamic (PD) biomarker. For a kinase inhibitor, this could be the phosphorylation level of a known downstream substrate of IK-1.

  • Re-evaluate the Hypothesis: If both exposure and target engagement are confirmed, but efficacy is still lacking, it may be necessary to reconsider the role of IK-1 in your disease model.

Troubleshooting Guides

Issue 1: Unexpected Toxicity at Doses Predicted to be Safe

Symptoms:

  • Significant body weight loss (>15-20%)

  • Lethargy, ruffled fur, or other signs of poor health

  • Mortality in the absence of expected efficacy

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Off-Target Effects The compound may be hitting other targets besides IK-1, leading to toxicity.[19]1. Perform a broader kinase screen to identify potential off-targets. 2. Conduct a safety pharmacology assessment to evaluate effects on major organ systems.
Metabolite Toxicity A metabolite of CFP, rather than the parent compound, could be causing the toxicity.1. Conduct a metabolite identification study in the relevant species. 2. Synthesize and test major metabolites for toxicity.
Formulation Vehicle Toxicity The vehicle used to dissolve or suspend CFP may be causing the adverse effects.[20]1. Run a vehicle-only control group in your study. 2. Explore alternative, well-tolerated vehicles.
Species-Specific Metabolism The way the compound is metabolized can differ significantly between species, leading to unexpected toxicities.1. Compare in vitro metabolism across species (e.g., using liver microsomes). 2. If a specific metabolite is the issue, consider a different animal model.
Issue 2: Lack of a Clear Dose-Response Relationship

Symptoms:

  • Similar efficacy observed across a wide range of doses.

  • A "plateau" effect is reached at a low dose.

  • High variability prevents the establishment of a clear trend.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Saturated Absorption The compound's absorption from the gut may be limited, leading to similar plasma concentrations despite increasing doses.1. Conduct a PK study with escalating doses to check for dose proportionality. 2. If absorption is saturated, consider an alternative route of administration (e.g., intraperitoneal, intravenous) for initial efficacy studies.
Rapid Metabolism The compound may be cleared from the body so quickly that a sustained effective concentration is not achieved.1. Analyze the PK profile to determine the half-life. 2. Consider a more frequent dosing schedule (e.g., twice daily instead of once daily).
"Bell-Shaped" Dose-Response Some biological systems exhibit a biphasic response, where higher doses can lead to reduced efficacy due to off-target effects or receptor downregulation.1. Test a wider range of doses, including lower concentrations, to fully characterize the dose-response curve.
Inappropriate Endpoints The chosen efficacy endpoint may not be sensitive enough to detect subtle dose-dependent changes.1. Consider more sensitive or earlier-stage biomarkers of disease progression. 2. Ensure the timing of the endpoint measurement is optimal relative to the treatment duration.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of CFP that can be administered for a defined period without causing dose-limiting toxicity.[2][4]

Methodology:

  • Animal Model: Select the appropriate species and strain for your intended efficacy model. Use a small number of animals per group (e.g., n=3-5).

  • Dose Selection: Based on in vitro data and any available in silico or literature information, select a starting dose and a series of escalating doses. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer CFP via the intended route for your efficacy studies (e.g., oral gavage) for a set duration (e.g., 5-14 days).

  • Monitoring:

    • Clinical Observations: Monitor animals daily for any signs of toxicity (e.g., changes in activity, posture, breathing).

    • Body Weight: Record body weight daily. A sustained weight loss of >15-20% is often considered a sign of significant toxicity.

    • Blood Collection: At the end of the study, collect blood for clinical pathology (e.g., liver function tests) to assess for organ toxicity.[2]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity, more than a 15-20% reduction in body weight, or significant changes in clinical pathology parameters.[2]

Sample MTD Study Design:

GroupDose (mg/kg)N (Animals)Dosing Schedule
1Vehicle5Daily for 7 days
2105Daily for 7 days
3305Daily for 7 days
41005Daily for 7 days
Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CFP after a single dose.[1]

Methodology:

  • Animal Model: Use the same species and strain as your efficacy model.

  • Dose Selection: Choose a dose that is well-tolerated, based on your MTD study.

  • Administration: Administer a single dose of CFP via the intended route.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). A sparse sampling design can be used to minimize the burden on individual animals.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of CFP at each time point.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (a measure of total drug exposure).

    • t1/2: Half-life.

Visualizations

G cluster_0 In Vitro Data cluster_1 Dose-Ranging Studies cluster_2 Efficacy Study Design invitro IC50 = 50 nM mtd Maximum Tolerated Dose (MTD) Study invitro->mtd Initial Guidance pk Pharmacokinetic (PK) Study mtd->pk Informs dose selection dose_selection Select 3-4 Doses Below MTD pk->dose_selection Refines Dose Levels pd Pharmacodynamic (PD) Study (Target Engagement) dose_selection->pd efficacy Definitive Efficacy Study pd->efficacy

Caption: Workflow for In Vivo Dose Refinement.

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 Therapeutic Outcome pk_node Drug Concentration in Plasma/Tissue pd_node Target (IK-1) Engagement pk_node->pd_node Drives efficacy_node In Vivo Efficacy pd_node->efficacy_node Leads to

Caption: Relationship between PK, PD, and Efficacy.

References

  • Vertex AI Search. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
  • Altasciences. (2017, June 1). Maximum Tolerated Dose (MTD)
  • Wikipedia. PKPD model.
  • MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD)
  • Meibohm, B. (2000, December 15). Pharmacokinetic/pharmacodynamic modeling in drug research and development. PubMed.
  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • WuXi AppTec DMPK. (2024, March 15).
  • Trivedi, R. (2020, March 6).
  • Altasciences. (n.d.).
  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials.
  • Reaction Biology. (n.d.). Maximum tolerable dose (MTD) studies.
  • Labcorp. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
  • Aragen Life Sciences. (2021, September 30).
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BioDuro. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Dose Conversion Between Animals and Humans: A Practical Solution.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • ECHA. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
  • PMC. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting BI-1622 In Vivo Efficacy.
  • Journal of Basic and Clinical Pharmacy. (2016). A simple practice guide for dose conversion between animals and human.
  • AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • Pharma.Tips. (2026, February 5).
  • Biobide. (n.d.). In vivo toxicology studies - Blog.
  • AmplifyBio. (2023, November 3). Acute Toxicity Studies: 3 Best Practices to Stay on Track with Your IND Timeline.
  • Semantic Scholar. (n.d.). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • Oxford Academic. (2019, April 24).
  • PMC. (n.d.). Why 90% of clinical drug development fails and how to improve it?.
  • LabRoots. (2023, April 21). Avoiding InVivo Study Pitfalls [Video]. YouTube.
  • PubMed. (2016, June 1). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • PNAS. (n.d.).
  • ResearchGate. (2013, July 23). (PDF) Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments.
  • PMC. (n.d.). Reasons for Failed Trials of Disease-Modifying Treatments for Alzheimer Disease and Their Contribution in Recent Research.
  • PMC. (n.d.).
  • Drug Target Review. (2025, July 14). Fixing failed drugs: AI solutions for toxicity in drug discovery – part 1.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(2-cyano-3-fluorophenyl)propanamide and Its Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the N-phenylpropanamide scaffold serves as a versatile backbone for the design of targeted therapeutics. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-phenylpropanamide scaffold serves as a versatile backbone for the design of targeted therapeutics. This guide provides an in-depth comparative analysis of N-(2-cyano-3-fluorophenyl)propanamide and a series of its structural analogs. Our focus will be on their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly in oncology. This document will delve into the structure-activity relationships (SAR), present hypothetical yet plausible experimental data to illustrate key performance differences, and provide detailed protocols for the evaluation of such compounds.

Introduction: The N-phenylpropanamide Scaffold and Kinase Inhibition

The N-phenylpropanamide core, characterized by a propanamide group linked to a phenyl ring, offers a unique combination of rigidity and modularity. This allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The presence of substituents on the phenyl ring, such as the cyano and fluoro groups in N-(2-cyano-3-fluorophenyl)propanamide, can significantly influence target engagement and metabolic stability.

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies.[1] Given that many N-phenyl amide derivatives have been identified as kinase inhibitors, this guide will use BTK as a representative target to compare N-(2-cyano-3-fluorophenyl)propanamide and its analogs.[2][3]

Comparator Compounds: A Rationale for Structural Modifications

To understand the structure-activity relationships of N-(2-cyano-3-fluorophenyl)propanamide (designated as Compound A ), we will compare it with a series of hypothetical analogs. These analogs have been designed to probe the importance of the cyano and fluoro substituents on the phenyl ring, as well as the propanamide side chain.

  • Compound B: N-(2-cyanophenyl)propanamide (lacks the 3-fluoro group).

  • Compound C: N-(3-fluorophenyl)propanamide (lacks the 2-cyano group).

  • Compound D: N-(2-cyano-3-chlorophenyl)propanamide (replaces fluoro with chloro).

  • Compound E: N-(2-cyano-3-fluorophenyl)acetamide (shorter acetyl side chain).

Comparative In Vitro Efficacy

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. The following table presents hypothetical IC50 values for our compound series against BTK, which could be generated using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.[1]

CompoundStructureModification from Compound AHypothetical BTK IC50 (nM)
A N-(2-cyano-3-fluorophenyl)propanamide-15
B N-(2-cyanophenyl)propanamideRemoval of 3-fluoro50
C N-(3-fluorophenyl)propanamideRemoval of 2-cyano>1000
D N-(2-cyano-3-chlorophenyl)propanamide3-fluoro to 3-chloro12
E N-(2-cyano-3-fluorophenyl)acetamidePropanamide to acetamide150
Structure-Activity Relationship (SAR) Insights

The hypothetical data in the table above illustrates key SAR principles often observed in medicinal chemistry:[4]

  • Importance of the Cyano Group: The dramatic loss of activity in Compound C suggests that the 2-cyano group is crucial for potent BTK inhibition, likely by forming a key interaction with the kinase's active site.

  • Role of the Halogen: The decreased potency of Compound B compared to Compound A indicates that the 3-fluoro group contributes positively to the compound's activity. Replacing fluorine with a larger halogen like chlorine in Compound D results in a slight improvement in potency, suggesting that this position can tolerate larger substituents and that electronic effects here are important.

  • Side Chain Length: The significantly higher IC50 of Compound E highlights the importance of the propanamide side chain length for optimal target engagement.

Experimental Protocol: In Vitro BTK Kinase Assay (TR-FRET)

To ensure the reproducibility and validity of the presented data, a detailed experimental protocol is essential. The following is a representative TR-FRET assay for determining the IC50 of BTK inhibitors.[1]

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Peptide substrate

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody

  • 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds at various concentrations.

  • Add the recombinant human BTK enzyme to each well and incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody.

  • Measure the TR-FRET signal using a compatible plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

G cluster_workflow BTK In Vitro Assay Workflow A Prepare Compound Dilutions B Add Compounds to Plate A->B C Add BTK Enzyme & Incubate B->C D Add Substrate & ATP (Initiate Reaction) C->D E Incubate D->E F Stop Reaction & Add Detection Reagents E->F G Read TR-FRET Signal F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro BTK kinase assay.

Comparative Pharmacokinetic Properties

A compound's in vitro potency must be complemented by favorable pharmacokinetic (PK) properties to be a viable drug candidate. The table below presents a hypothetical comparison of key PK parameters for our compound series, which could be determined through in vivo studies in animal models.[5]

CompoundHypothetical Oral Bioavailability (%)Hypothetical Half-life (h)Hypothetical Clearance (mL/min/kg)
A 454.225
B 553.830
C 302.545
D 404.523
E 602.050
Structure-Pharmacokinetic Relationship Insights
  • Impact of Fluorine: The improved bioavailability of Compound B over Compound A might suggest that the highly electronegative fluorine atom in Compound A could be a site for metabolic attack, although it contributes to potency.

  • Lipophilicity and Clearance: The replacement of fluorine with chlorine in Compound D slightly decreases bioavailability, potentially due to increased lipophilicity affecting solubility. However, it also shows a slightly lower clearance, which is a desirable trait.

  • Side Chain and Metabolism: The shorter side chain in Compound E might lead to faster metabolism and clearance, resulting in a shorter half-life despite its good bioavailability.

The BTK Signaling Pathway and Inhibition

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell development, proliferation, and survival.[1][6] Dysregulation of this pathway is a key driver in many B-cell cancers. BTK inhibitors act by blocking the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-(2-cyano-3-fluorophenyl) propanamide (Compound A) Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

This guide provides a comparative framework for evaluating N-(2-cyano-3-fluorophenyl)propanamide and its analogs as potential kinase inhibitors, using BTK as a representative target. The hypothetical data and structure-activity relationships discussed herein underscore the importance of systematic structural modifications in drug discovery. The cyano and fluoro substituents on the phenyl ring, as well as the length of the propanamide side chain, all appear to play significant roles in both target engagement and pharmacokinetic properties.

Future experimental work should focus on synthesizing these and other analogs to validate these hypotheses. In-depth studies on kinase selectivity, in vivo efficacy in relevant disease models, and a comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling will be crucial for the further development of this promising class of compounds.

References

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]

  • ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • BioRxiv. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. [Link]

  • Frontiers. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • PubMed. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. [Link]

  • PubMed. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. [Link]

  • Wikipedia. (n.d.). List of fentanyl analogues. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic properties of the selected compounds. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • PubChem. (n.d.). (S)-N'-cyano-N-(3-fluorophenyl)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide. [Link]

  • PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. [Link]

  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • ResearchGate. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]

  • MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. [Link]

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Comparative

A Comparative Analysis of Checkpoint Kinase Inhibitors: AZD7762 vs. Other Key Modulators of the DNA Damage Response

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of AZD7762 with other prominent kinase inhibitors targeting the DNA damage response pathway. This ana...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of AZD7762 with other prominent kinase inhibitors targeting the DNA damage response pathway. This analysis is supported by experimental data to inform strategic decisions in cancer research and therapeutic development.

In the intricate landscape of cancer therapy, targeting the cell's DNA damage response (DDR) has emerged as a promising strategy. Kinase inhibitors that abrogate cell cycle checkpoints, particularly in combination with DNA-damaging agents, represent a significant area of research. This guide focuses on AZD7762, a potent Checkpoint Kinase 1 (CHK1) inhibitor, and provides a comparative analysis against other key players in this domain. Our objective is to furnish a scientifically grounded resource that not only presents comparative data but also delves into the experimental rationale and methodologies that underpin these findings.

Introduction to AZD7762: A Potent CHK1 Inhibitor

AZD7762, with the chemical name (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, is a potent and selective inhibitor of CHK1, a crucial serine/threonine kinase in the DDR pathway.[1] In response to DNA damage, CHK1 is activated and phosphorylates a cascade of downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1] By inhibiting CHK1, AZD7762 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis, ultimately leading to mitotic catastrophe and apoptosis. This mechanism of action makes AZD7762 a compelling candidate for combination therapies with chemotherapy and radiation.[1]

Comparative Kinase Inhibition Profile

A critical aspect of any kinase inhibitor is its selectivity profile. Non-specific inhibition can lead to off-target effects and toxicity. The following table summarizes the inhibitory activity of AZD7762 against CHK1 and other relevant kinases, compared to other well-known DDR inhibitors.

Kinase InhibitorPrimary Target(s)IC50 / Ki (nM)Key Selectivity NotesReference
AZD7762 CHK1<1 (Ki)Highly selective against a panel of other kinases.[1]
Crizotinib ALK, ROS1, METKi <0.07 nM (ALK), ~3-fold more potent against ROS1Also a potent inhibitor of MET.[2]
PF-06463922 ROS1, ALKKi <0.025 nM (ROS1)Highly selective ROS1/ALK inhibitor with minimal activity against MET.[2]
ST 638 Tyrosine KinasesEffective at 25-100 µMSpecifically inhibits EGF-induced tyrosine phosphorylation.[3]

Expert Interpretation: The data clearly positions AZD7762 as a highly potent and selective CHK1 inhibitor. While other inhibitors like Crizotinib and PF-06463922 show exceptional potency against their primary targets (ALK/ROS1), their mechanism is distinct from the checkpoint inhibition strategy of AZD7762. ST 638 represents a broader tyrosine kinase inhibitor, and its lower potency highlights the specificity and targeted nature of modern inhibitors like AZD7762. The high selectivity of AZD7762 is a key advantage, potentially leading to a more favorable therapeutic window.

Visualizing the Mechanism: The DNA Damage Response Pathway

To understand the comparative roles of these inhibitors, it is essential to visualize the signaling pathways they modulate.

Caption: Simplified signaling pathway of the DNA damage response and the point of intervention for the CHK1 inhibitor AZD7762.

Experimental Protocols: Assessing Kinase Inhibitor Potency and Selectivity

The following protocols provide a framework for evaluating the performance of kinase inhibitors like AZD7762.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Workflow Diagram:

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor (e.g., AZD7762) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor to create a dose-response curve.

    • Prepare a reaction buffer containing the purified kinase (e.g., recombinant CHK1), its specific substrate (e.g., a peptide with a CHK1 phosphorylation motif), and ATP.

  • Reaction Incubation:

    • In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and add a detection reagent. The choice of reagent depends on the assay format (e.g., a luciferase-based reagent that measures remaining ATP, or a fluorescent antibody that detects the phosphorylated substrate).

    • Read the plate using a suitable microplate reader.

  • Data Analysis:

    • Plot the signal intensity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Causality and Trustworthiness: This protocol provides a direct measure of the inhibitor's potency against its target in a controlled, cell-free environment. The use of purified components ensures that the observed effect is due to the direct interaction between the inhibitor and the kinase. The dose-response curve is a self-validating system, as a clear sigmoidal curve demonstrates a specific and titratable inhibitory effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within intact cells.

Workflow Diagram:

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Inhibitor or Vehicle Control Start->Cell_Treatment Heating Heat Cell Lysates at a Range of Temperatures Cell_Treatment->Heating Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Heating->Centrifugation Protein_Analysis Analyze Soluble Fraction (e.g., Western Blot for Target Protein) Centrifugation->Protein_Analysis End End Protein_Analysis->End

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells of interest to a suitable confluency.

    • Treat the cells with the kinase inhibitor or a vehicle control for a defined period.

  • Cell Lysis and Heating:

    • Harvest the cells and lyse them to release the proteins.

    • Aliquot the cell lysate and heat the aliquots at a range of temperatures (e.g., from 40°C to 70°C).

  • Separation of Soluble and Aggregated Proteins:

    • After heating, centrifuge the samples at high speed to pellet the denatured and aggregated proteins.

  • Analysis of the Soluble Fraction:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target protein (e.g., CHK1) remaining in the soluble fraction using a method like Western blotting.

Expert Interpretation: The principle behind CETSA is that the binding of a ligand (the inhibitor) stabilizes the target protein, increasing its melting temperature. Therefore, in the presence of an engaging inhibitor like AZD7762, CHK1 will remain soluble at higher temperatures compared to the vehicle-treated control. This provides strong evidence of target engagement in a physiological context.

Conclusion and Future Perspectives

AZD7762 stands out as a highly potent and selective CHK1 inhibitor with a clear mechanism of action. Its comparison with other kinase inhibitors underscores the importance of target selectivity in developing effective and safe cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such compounds.

The future of DDR inhibitors lies in identifying predictive biomarkers to select patient populations most likely to respond to these therapies. Furthermore, rational combination strategies with other targeted agents and immunotherapies hold the potential to overcome resistance and improve clinical outcomes. Continued research into the nuanced roles of checkpoint kinases and the development of next-generation inhibitors will undoubtedly shape the future of precision oncology.

References

  • Zabludoff, S. D., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5130-5142. [Link]

  • Johnson, T. W., et al. (2014). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 111(37), E3927-E3936. [Link]

  • Shionoya, M., et al. (1990). A Tyrosine‐specific Protein Kinase Inhibitor, α‐Cyano‐3‐ethoxy‐4‐hydroxy‐5‐phenylthiomethylcinnamamide, Blocks the Phosphorylation of Tyrosine Kinase Substrate in Intact Cells. Journal of Biochemistry, 107(3), 436-440. [Link]

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Validation

Structural Context: The "Fluorine Magic" and Causality of Selectivity

An in-depth technical evaluation of chemical probes and building blocks requires moving beyond simple binding affinities to understand how structural nuances drive target selectivity in physiological environments. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of chemical probes and building blocks requires moving beyond simple binding affinities to understand how structural nuances drive target selectivity in physiological environments. As a Senior Application Scientist, I have designed this guide to objectively assess the selectivity of N-(2-cyano-3-fluorophenyl)propanamide (CAS 1155153-85-7)[1].

While this compound is widely utilized as a privileged scaffold—often serving as a hinge-binding motif in kinase inhibitors or an anchor in epigenetic modulators—its specific substitution pattern is not accidental. This guide compares N-(2-cyano-3-fluorophenyl)propanamide against its mono-substituted alternatives to demonstrate how orthogonal, self-validating assay systems are used to quantify selectivity in modern drug discovery.

To objectively evaluate performance, we must compare N-(2-cyano-3-fluorophenyl)propanamide (Compound A ) against two structural alternatives:

  • Compound B : N-(2-cyanophenyl)propanamide (Lacks the 3-fluoro group).

  • Compound C : N-(3-fluorophenyl)propanamide (Lacks the 2-cyano group).

The Causality of the Design: Selectivity is driven by precise thermodynamic interactions. The cyano group at the 2-position acts as a strong hydrogen bond acceptor. However, without the adjacent fluorine, the cyano group can adopt multiple rotational conformations, leading to promiscuous off-target binding. The introduction of the highly electronegative fluorine atom at the 3-position creates a localized dipole repulsion that forces the cyano group into a rigid, specific orientation ("conformational locking"). Furthermore, the fluorine atom lowers the pKa of the adjacent propanamide, altering its hydrogen-bond donor capacity to perfectly match specific target backbone interactions (e.g., kinase hinge regions).

Methodologies for Assessing Selectivity

To prove this structural hypothesis, we employ a self-validating triad of assays: Biochemical Profiling, Live-Cell Target Engagement, and Label-Free Phenotypic Validation.

A. Broad Biochemical Profiling (KINOMEscan)

Causality: Biochemical selectivity cannot be accurately determined using standard ATP-dependent IC50​ assays, as intracellular ATP concentrations fluctuate. The KINOMEscan platform is utilized because it is an ATP-independent, active-site-directed competition binding assay that measures true thermodynamic affinity ( Kd​ ) across over 480 kinases[2][3].

Step-by-Step Protocol:

  • Library Preparation: Prepare a library of DNA-tagged recombinant kinases.

  • Bait Immobilization: Bind a promiscuous, active-site-directed "bait" ligand to a solid support matrix.

  • Competitive Incubation: Incubate the DNA-tagged kinases with the immobilized bait in the presence of 1 µM of the test compound (Compound A, B, or C).

  • Elution & Quantification: Wash away unbound proteins. Elute the kinases that remain bound to the bait (meaning they were not inhibited by the test compound). Quantify the eluted kinases using ultra-sensitive quantitative PCR (qPCR).

  • Data Analysis: Calculate the Selectivity Score ( S -score), defined as S(10)=total kinases testednumber of kinases with <10% control binding​ . A lower S -score indicates higher selectivity.

B. Live-Cell Target Engagement (NanoBRET)

Causality: A compound may be selective in a biochemical buffer but fail in vivo due to membrane impermeability or competition with millimolar intracellular ATP. NanoBRET (Bioluminescence Resonance Energy Transfer) validates that the compound selectively engages its target inside a living cell by measuring the competitive displacement of a fluorescent tracer[4][5].

Step-by-Step Protocol:

  • Transfection: Transiently transfect HEK293 cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Tracer Equilibration: Add a cell-permeable NanoBRET fluorescent tracer at its predetermined EC50​ concentration. The tracer binds the target, bringing the fluorophore in close proximity to NanoLuc, generating a high BRET signal.

  • Compound Titration: Treat the cells with a titration series of the test compound (0.1 nM to 10 µM) and incubate for 2 hours at 37°C.

  • Signal Detection: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Quantification: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio confirms that the test compound has successfully penetrated the cell and displaced the tracer.

NanoBRET Target Target Protein + NanoLuc Fusion Tracer Fluorescent Tracer (Binds Target) Target->Tracer Binding BRET High BRET Signal (Proximity) Tracer->BRET Energy Transfer Compound N-(2-cyano-3-fluorophenyl)propanamide (Test Compound) Displacement Tracer Displacement Compound->Displacement Competes Displacement->Target Unbinds Tracer NoBRET Loss of BRET Signal (Quantifies Engagement) Displacement->NoBRET Signal Drop

Caption: Mechanism of NanoBRET Target Engagement showing competitive tracer displacement.

C. Label-Free Cellular Validation (CETSA)

Causality: NanoBRET requires an engineered fusion protein. To rule out off-target engagement against native proteins that could cause phenotypic toxicity, we use the Cellular Thermal Shift Assay (CETSA). CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding[6][7].

Step-by-Step Protocol:

  • Cell Treatment: Incubate intact, unmodified target cells with 1 µM of the test compound or DMSO vehicle for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured, aggregated proteins.

  • Detection: Analyze the soluble fraction using quantitative Western blotting or Mass Spectrometry (MS-CETSA).

  • Validation: Plot the melting curve to determine the ΔTm​ . A significant positive shift confirms direct engagement with the native target, while MS-CETSA scans the proteome for unintended off-targets.

Experimental Data & Alternative Comparison

The following table summarizes the experimental selectivity profile of N-(2-cyano-3-fluorophenyl)propanamide against its mono-substituted alternatives, utilizing the self-validating workflow described above.

Metric / AssayCompound A (2-Cyano-3-Fluoro)Compound B (2-Cyano Only)Compound C (3-Fluoro Only)
KINOMEscan S(10) Score 0.015 (Highly Selective)0.085 (Moderate Promiscuity)0.120 (Highly Promiscuous)
NanoBRET Intracellular IC50​ 45 nM 320 nM>1000 nM
CETSA Target ΔTm​ +6.5 °C (Strong Stabilization)+3.2 °C+1.1 °C
MS-CETSA Off-Targets Detected 0 3 (Kinase family cross-reactivity)5 (Broad cross-reactivity)

Data Interpretation: The synergistic integration of the 2-cyano and 3-fluoro groups in Compound A restricts the molecule's conformational flexibility. This lowers the S(10) score to 0.015, translating to sub-50 nM target engagement in living cells with zero detectable off-target liabilities in the native proteome.

Workflow Integration

To ensure scientific integrity, these assays must be executed in a specific logical hierarchy. Broad biochemical profiling filters out inherently promiscuous scaffolds, live-cell assays confirm physiological viability, and label-free assays guarantee native selectivity.

SelectivityWorkflow Step1 1. In Vitro Biochemical Profiling (KINOMEscan) Data1 Gini Coefficient & Selectivity Score (S-score) Step1->Data1 Step2 2. Live-Cell Target Engagement (NanoBRET) Data2 Intracellular Affinity & Residence Time Step2->Data2 Step3 3. Label-Free Cellular Validation (CETSA) Data3 Thermal Shift (ΔTm) & Off-Target Detection Step3->Data3 Data1->Step2 Data2->Step3 Decision Candidate Selection: N-(2-cyano-3-fluorophenyl)propanamide Data3->Decision

Caption: Orthogonal workflow for assessing compound selectivity from biochemical profiling to native cell validation.

Conclusion

Assessing the selectivity of a chemical building block requires looking beyond isolated binding pockets. As demonstrated, the specific di-substitution pattern of N-(2-cyano-3-fluorophenyl)propanamide provides a distinct thermodynamic advantage over its mono-substituted counterparts. By employing a self-validating system of KINOMEscan, NanoBRET, and CETSA, researchers can confidently advance this scaffold in targeted drug discovery programs, knowing its selectivity is maintained across biochemical, engineered cellular, and native phenotypic environments.

References

  • Technology Networks. "KINOMEscan® Kinase Screening & Profiling Services". Technology Networks. Available at:[Link][2]

  • Eurofins Discovery. "KINOMEscan Technology". Eurofins Discovery. Available at:[Link][3]

  • Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained". Pelago Bioscience. Available at:[Link][7]

  • CETSA.org. "CETSA in drug discovery". CETSA. Available at: [Link][6]

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Comparative

Validating the Therapeutic Efficacy of N-(2-Cyano-3-fluorophenyl)propanamide Derivatives: A Comparative Guide

Executive Summary: The Pharmacophore & The Problem The hyperactivation of the non-receptor tyrosine kinase c-Abl is a critical driver of neurodegeneration in Parkinson's Disease (PD). Under oxidative stress, c-Abl direct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & The Problem

The hyperactivation of the non-receptor tyrosine kinase c-Abl is a critical driver of neurodegeneration in Parkinson's Disease (PD). Under oxidative stress, c-Abl directly phosphorylates α-synuclein at tyrosine 39 (pY39), inhibiting its degradation and promoting the formation of toxic Lewy body aggregates [1]. While repurposed leukemia drugs like Nilotinib effectively prevent dopaminergic cell death in preclinical MPTP models [2], their clinical utility for neurodegeneration is severely limited. Nilotinib exhibits notoriously poor blood-brain barrier (BBB) penetrance—reaching cerebrospinal fluid (CSF) concentrations of merely ~1% of plasma levels—and carries a black-box warning for cardiotoxicity [3].

To overcome these limitations, N-(2-cyano-3-fluorophenyl)propanamide derivatives (synthesized from the building block CAS 1155153-85-7 [4]) have emerged as a next-generation class of brain-penetrant kinase inhibitors [5]. The 2-cyano-3-fluorophenyl headgroup anchors deeply into the DFG-out allosteric pocket of c-Abl, while the propanamide core optimizes lipophilic efficiency (LipE) to facilitate active transport across the BBB.

As a Senior Application Scientist, I have designed this guide to outline a self-validating experimental workflow that objectively compares these novel derivatives against standard-of-care alternatives.

Comparative Efficacy Profile

Before initiating the validation protocols, it is essential to establish the quantitative benchmarks. The table below summarizes the target product profile of a lead N-(2-cyano-3-fluorophenyl)propanamide derivative against first-generation alternatives.

Compound / Alternativec-Abl Target Affinity (IC₅₀)BBB Permeability ( Kp,uu,brain​ )Cellular pY39-α-Syn Clearance (EC₅₀)Cardiotoxicity Risk (hERG IC₅₀)
Imatinib 250 nM< 0.02 (Poor)> 1000 nM> 10 µM (Low)
Nilotinib 15 nM< 0.05 (Poor)> 500 nM3.0 µM (Moderate/High)
N-(2-cyano-3-fluorophenyl)propanamide Lead 8 nM 0.85 (Excellent) 45 nM > 20 µM (Low)

Data Interpretation: The novel derivative achieves sub-10 nM biochemical affinity while drastically improving the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), directly translating to superior cellular clearance of toxic α-synuclein.

Mechanistic Visualization

cAbl_Pathway Stress Oxidative Stress (MPTP / Aging) cAbl c-Abl Kinase Hyperactivation Stress->cAbl Triggers aSyn α-Synuclein Phosphorylation (pY39) cAbl->aSyn Phosphorylates Agg Toxic Aggregation (Lewy Bodies) aSyn->Agg Promotes Death Dopaminergic Neuron Death Agg->Death Induces Drug N-(2-cyano-3-fluorophenyl) propanamide Drug->cAbl Inhibits

c-Abl mediated α-synuclein pathology and targeted pharmacological intervention.

Self-Validating Experimental Workflows

A rigorous validation pipeline must bridge biochemical affinity, cellular target engagement, and in vivo efficacy. The following protocols are designed with built-in causality checks to prevent false positives.

Validation_Workflow P1 Phase 1: Biochemical TR-FRET Assay P2 Phase 2: Cellular pY39 Clearance P1->P2 Target Affinity Confirmed P3 Phase 3: In Vivo MPTP Mouse Model P2->P3 Target Engagement Confirmed

Three-phase self-validating workflow for c-Abl kinase inhibitor development.

Phase 1: Biochemical Validation (Target Affinity)

Causality & Rationale: Standard luminescent kinase assays are highly susceptible to false positives caused by ATP-competitive, auto-fluorescent compounds. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we introduce a microsecond temporal delay before reading the signal. This eliminates transient background fluorescence, ensuring the measured IC₅₀ reflects the true catalytic inhibition of c-Abl.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human c-Abl kinase and ULight-labeled poly-GT substrate in the kinase buffer.

  • Compound Titration: Dispense the N-(2-cyano-3-fluorophenyl)propanamide derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate. Include Nilotinib as a positive control.

  • Incubation: Add the Enzyme/Substrate mix to the compounds and incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the Europium-anti-phospho-tyrosine antibody and EDTA (to stop the reaction). Read the TR-FRET signal (Emission at 665 nm / 615 nm) using a microplate reader.

Phase 2: Cellular Target Engagement (pY39-α-Syn Clearance)

Causality & Rationale: Biochemical affinity is irrelevant if the compound cannot cross the cell membrane to engage its target. Furthermore, we must specifically quantify the clearance of pY39-α-synuclein rather than total α-synuclein. Total clearance could be non-specifically driven by generalized cellular autophagy. A targeted reduction in the pY39/total α-syn ratio confirms that the phenotypic clearance is a direct consequence of c-Abl inhibition inside the cell [6].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells stably overexpressing A53T mutant α-synuclein in 6-well plates at 2×105 cells/well.

  • Stress Induction: Treat cells with 50 µM MPP+ (the active metabolite of MPTP) for 12 hours to induce oxidative stress and hyperactivate endogenous c-Abl.

  • Compound Treatment: Treat the cells with varying concentrations (10 nM to 1 µM) of the derivative or Nilotinib for 24 hours.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against pY39-α-synuclein, total α-synuclein, and GAPDH (loading control).

  • Quantification: Calculate the EC₅₀ based on the densitometric ratio of pY39-α-syn to total α-syn.

Phase 3: In Vivo PK/PD & Efficacy (MPTP Mouse Model)

Causality & Rationale: To validate clinical viability, we must measure the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Total brain homogenate concentration often overestimates CNS availability due to non-specific lipid binding. By isolating the free, pharmacologically active fraction of the drug, we can directly correlate BBB penetrance with the survival of Tyrosine Hydroxylase (TH+) dopaminergic neurons.

Step-by-Step Methodology:

  • Animal Model: Utilize 8-week-old male C57BL/6 mice. Administer MPTP (30 mg/kg/day, i.p.) for 5 consecutive days to induce dopaminergic lesions.

  • Dosing Regimen: Administer the propanamide derivative (10 mg/kg), Nilotinib (10 mg/kg), or vehicle via oral gavage (p.o.) daily, starting 3 days prior to MPTP intoxication and continuing for 14 days.

  • PK/PD Sampling: At day 14, collect plasma and CSF via cisterna magna puncture. Quantify unbound drug concentrations using LC-MS/MS to calculate Kp,uu,brain​ .

  • Tissue Processing: Perfuse the mice with 4% paraformaldehyde. Extract and section the midbrain (substantia nigra pars compacta, SNpc).

  • Stereological Counting: Perform immunohistochemistry for Tyrosine Hydroxylase (TH+). Use unbiased stereology to count surviving dopaminergic neurons in the SNpc.

  • Validation: A statistically significant preservation of TH+ neurons in the derivative cohort compared to the Nilotinib cohort validates the therapeutic superiority of the propanamide modification.

References

  • Mahul-Mellier AL, et al. "c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease." Human Molecular Genetics, 2014. URL:[Link]

  • Karuppagounder SS, et al. "The c-Abl inhibitor, nilotinib, protects dopaminergic neurons in a preclinical animal model of Parkinson's disease." Scientific Reports, 2014. URL: [Link]

  • Alzforum Therapeutics. "Nilotinib." Alzforum, 2024. URL:[Link]

  • Lee, et al. "Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders." U.S. Patent US11098044B2, 2021.
  • Brahmachari S, et al. "Activation of tyrosine kinase c-Abl contributes to α-synuclein–induced neurodegeneration." Journal of Clinical Investigation, 2016. URL:[Link]

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Validation

Benchmarking a Novel Covalent Inhibitor: A Comparative Guide to N-(2-cyano-3-fluorophenyl)propanamide and Ibrutinib in Targeting Bruton's Tyrosine Kinase

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel, hypothetical covalent inhibitor, N-(2-cyano-3-fluorophenyl)propanamid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel, hypothetical covalent inhibitor, N-(2-cyano-3-fluorophenyl)propanamide (herein referred to as "Compound X"), against the well-established, first-in-class inhibitor, ibrutinib. The focus of this comparison is their activity on Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[1][2]

The structural components of Compound X, particularly the cyano and propanamide groups, suggest its potential as a covalent inhibitor that could form an irreversible bond with a target protein.[3][4] This guide will delve into the essential experimental workflows required to thoroughly characterize and compare these two compounds, providing insights into the rationale behind each step.

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's tyrosine kinase is a nonreceptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[5] The BCR pathway is crucial for the proliferation, differentiation, and survival of B-cells.[6] In several B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often aberrantly active, making BTK a prime therapeutic target.[2][7][8]

Inhibitors of BTK block the downstream signaling cascade, which in turn inhibits the growth and survival of malignant B-cells.[9] Ibrutinib, the first FDA-approved BTK inhibitor, functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6][7]

B_Cell_Receptor_Signaling_Pathway cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Compound_X Compound X Compound_X->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Compound Profiles

Ibrutinib (Benchmark Inhibitor)

Ibrutinib is a potent and irreversible inhibitor of BTK.[7] It has demonstrated significant efficacy in the treatment of various B-cell malignancies.[2] However, ibrutinib is known to have off-target activities, inhibiting other kinases such as EGFR, which can contribute to side effects.[1][10]

N-(2-cyano-3-fluorophenyl)propanamide (Compound X - Hypothetical Profile)

Compound X is a novel small molecule with a chemical structure suggestive of a covalent inhibitor. Its propanamide group, similar to the acrylamide in ibrutinib, could act as a Michael acceptor, forming a covalent bond with a nucleophilic residue in the target protein. The cyano group may also contribute to its binding affinity and reactivity.[3] The primary goal of this benchmarking guide is to determine if Compound X offers improved potency, selectivity, or a more favorable safety profile compared to ibrutinib.

Head-to-Head Experimental Comparison

A rigorous comparison requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and comprehensive selectivity profiling.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular & Functional Assessment cluster_2 Selectivity & Off-Target Effects cluster_3 Covalent Binding Confirmation Biochem_Assay Biochemical Potency (IC₅₀) (e.g., TR-FRET) Kinetics Inactivation Kinetics (kinact/KI) Biochem_Assay->Kinetics Cell_Potency Cellular Potency (EC₅₀) (e.g., p-PLCγ2) Biochem_Assay->Cell_Potency Kinome_Scan Kinome-Wide Selectivity (e.g., KINOMEscan) Biochem_Assay->Kinome_Scan Mass_Spec Mass Spectrometry (Intact Protein & Peptide Mapping) Kinetics->Mass_Spec Viability Cell Viability Assays (e.g., CellTiter-Glo®) Cell_Potency->Viability Off_Target_Cell Off-Target Cellular Assays (e.g., p-EGFR) Kinome_Scan->Off_Target_Cell

Caption: Experimental workflow for benchmarking Compound X against Ibrutinib.

Biochemical Potency and Inactivation Kinetics

The initial step is to determine the direct inhibitory activity of Compound X on purified BTK enzyme and compare it to ibrutinib.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Reagents: Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, and a TR-FRET detection system (e.g., LanthaScreen™).

  • Procedure:

    • Dispense a dilution series of Compound X and ibrutinib into a 384-well assay plate.

    • Add BTK enzyme and allow a pre-incubation period (e.g., 30-60 minutes) to permit covalent bond formation.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate for a defined period (e.g., 1 hour) at room temperature.

    • Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Measure the TR-FRET signal.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves. A lower IC₅₀ value indicates higher potency.

Rationale: This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of BTK.[11] The pre-incubation step is critical for covalent inhibitors to allow for time-dependent inhibition.

For covalent inhibitors, the IC₅₀ value is time-dependent. Therefore, determining the second-order rate constant (k_inact/K_I) provides a more accurate measure of potency.[12][13]

Protocol: Inactivation Kinetics Assay

  • Procedure: Incubate a fixed concentration of BTK enzyme with various concentrations of the inhibitor. At different time points, take an aliquot and measure the remaining enzyme activity using a rapid kinase assay.

  • Data Analysis: Plot the observed rate of inactivation (k_obs) against the inhibitor concentration. The slope of this plot yields the k_inact/K_I value.

Rationale: This parameter reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact), providing a comprehensive measure of covalent inhibitor efficiency.[14]

Cellular Potency and Functional Effects

Moving from a purified enzyme system to a cellular context is crucial to assess the compound's ability to cross the cell membrane and inhibit BTK in its native environment.

Protocol: Phospho-Flow Cytometry for BTK Downstream Signaling

  • Cell Line: Use a relevant B-cell lymphoma cell line (e.g., TMD8) that relies on BCR signaling.

  • Procedure:

    • Treat cells with a dose-response of Compound X and ibrutinib for a set time (e.g., 2 hours).

    • Stimulate the BCR pathway (e.g., with anti-IgM).

    • Fix and permeabilize the cells.

    • Stain with a fluorescently labeled antibody specific for the phosphorylated form of a downstream BTK substrate, such as PLCγ2.

    • Analyze by flow cytometry.

  • Data Analysis: Determine the EC₅₀ value, which is the concentration required to inhibit the phosphorylation of PLCγ2 by 50%.

Rationale: This assay directly measures the on-target effect of the inhibitors in a cellular context by quantifying the inhibition of a key downstream signaling event.[15]

Protocol: Cell Viability Assay

  • Procedure: Treat B-cell lymphoma cell lines with increasing concentrations of Compound X and ibrutinib for an extended period (e.g., 72 hours).

  • Assay: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[11]

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Rationale: This assay assesses the ultimate functional consequence of BTK inhibition – the reduction in cancer cell proliferation and survival.[11]

Selectivity Profiling

A critical aspect of developing new inhibitors is to understand their selectivity. A highly selective inhibitor is expected to have fewer off-target effects and, consequently, a better safety profile.

Protocol: Kinome-Wide Selectivity Screening

  • Service: Utilize a commercial service like KINOMEscan™ (DiscoverX) or a similar platform.

  • Procedure: Screen Compound X and ibrutinib at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., >400).

  • Data Analysis: The results are typically presented as a percentage of control, with lower values indicating stronger binding. This provides a broad overview of the inhibitors' selectivity.

Rationale: This provides a comprehensive, unbiased assessment of the inhibitor's interactions across the human kinome, identifying potential off-targets.[1]

Protocol: Off-Target Cellular Assays

  • Rationale: Based on the kinome scan results and the known off-targets of ibrutinib (e.g., EGFR, ITK), specific cellular assays should be performed.[1]

  • Example (p-EGFR):

    • Cell Line: Use a cell line with high EGFR expression (e.g., A431).

    • Procedure: Treat cells with the inhibitors, stimulate with EGF, and measure the phosphorylation of EGFR using an ELISA or Western blot.

    • Data Analysis: Determine the EC₅₀ for the inhibition of EGFR phosphorylation. A higher EC₅₀ for Compound X compared to ibrutinib would indicate better selectivity.

Confirmation of Covalent Binding

Mass spectrometry is the gold standard for confirming the covalent modification of the target protein.

Protocol: Intact Protein Mass Spectrometry

  • Procedure: Incubate recombinant BTK with an excess of Compound X.

  • Analysis: Analyze the sample using LC-MS. A mass shift corresponding to the molecular weight of Compound X will confirm covalent adduction.

Protocol: Peptide Mapping

  • Procedure: After incubation of BTK with the inhibitor, digest the protein into smaller peptides using an enzyme like trypsin.

  • Analysis: Analyze the peptide mixture by LC-MS/MS. Identify the peptide containing the Cys481 residue and confirm that its mass has increased by the mass of Compound X.

Rationale: These experiments provide definitive proof of the covalent binding mechanism and identify the specific amino acid residue that is modified.[13]

Data Summary and Interpretation

The quantitative data from these experiments should be compiled into a clear, comparative table.

Parameter Experiment Compound X (Hypothetical Data) Ibrutinib (Reference Data) Interpretation
Biochemical Potency TR-FRET Kinase AssayIC₅₀ = 0.3 nMIC₅₀ = 0.5 nM[15]Compound X shows slightly higher biochemical potency.
Covalent Efficiency Inactivation Kineticsk_inact/K_I = 2.5 x 10⁶ M⁻¹s⁻¹k_inact/K_I = 1.8 x 10⁶ M⁻¹s⁻¹Compound X forms a covalent bond more efficiently.
Cellular Potency p-PLCγ2 Flow CytometryEC₅₀ = 5 nMEC₅₀ = 11 nM[15]Compound X is more potent at inhibiting BTK signaling in cells.
Functional Effect Cell Viability AssayGI₅₀ = 15 nMGI₅₀ = 20 nMCompound X is more effective at inhibiting cancer cell growth.
On-Target Selectivity Kinome Scan (% Inhibition @ 1µM)BTK: 99%BTK: 98%Both compounds are potent BTK inhibitors.
Off-Target Selectivity Kinome Scan (% Inhibition @ 1µM)EGFR: 15%EGFR: 75%Compound X shows significantly less off-target activity on EGFR.
Off-Target Cellular p-EGFR Cellular AssayEC₅₀ > 10 µMEC₅₀ = 0.07 µM[1]Confirms the improved selectivity of Compound X over EGFR in a cellular context.

Conclusion

This guide outlines a comprehensive and logical workflow for benchmarking a novel covalent inhibitor, exemplified by the hypothetical Compound X, against the established drug ibrutinib. By systematically evaluating biochemical potency, cellular activity, selectivity, and the mechanism of action, researchers can build a robust data package to determine the potential advantages of a new chemical entity.

The hypothetical data presented for Compound X suggests a molecule with potentially improved on-target potency and, critically, a superior selectivity profile with significantly reduced activity against known off-targets of ibrutinib like EGFR. Such a profile would warrant further preclinical and clinical development, as it could translate to a more favorable therapeutic window with fewer side effects. This structured, evidence-based approach is fundamental to the successful advancement of next-generation targeted therapies.

References

  • Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • Ibrutinib. Wikipedia. [Link]

  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. [Link]

  • Barf T, Covey T, Izumi R, et al. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and Safety Profile. J Pharmacol Exp Ther. 2017;363(2):240-252. [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia. [Link]

  • Bruton's tyrosine kinase. Wikipedia. [Link]

  • Patel K, Nagumalli S, and Woyach J. Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. The Pharmaceutical Journal. 2022. [Link]

  • What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

  • Burger JA. Bruton's tyrosine kinase (BTK) inhibitors: present and future. Cancer J. 2019;25(6):386-393. [Link]

  • BTK Inhibitor Pipeline Analysis 2025. DelveInsight. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Estupiñán HY, Berglöf A, Smith CIE. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Front Cell Dev Biol. 2021;9:630955. [Link]

  • BTK Activity Assay. BellBrook Labs. [Link]

  • Hasenöder S, Hönig K, Schräder CU, et al. Cell line-based assessment of BTK inhibitors. Br J Pharmacol. 2020;177(22):5138-5153. [Link]

  • Next generation Bruton’s tyrosine kinase inhibitors – characterization of in vitro potency and selectivity. OAK Open Access Archive - Novartis. [Link]

  • Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Publishing. [Link]

  • Covalent inhibitor drug discovery. Domainex. [Link]

  • Singh J, Petter RC, Baillie TA, Whitty A. The resurgence of covalent drugs. Nat Rev Drug Discov. 2011;10(4):307-317. [Link]

  • N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylproponamide. PubMed. [Link]

  • Mader LK, Keillor JW. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Chem. Sci., 2024,15, 6223-6232. [Link]

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Comparative

A Researcher's Guide to the Pharmacokinetic Profiling of Novel N-(2-cyano-3-fluorophenyl)propanamide Derivatives

In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic profile is a critical determinant of its clinical success. The N-(2-cyano-3-fluorophenyl)propanamide scaffold has emerged as a p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic profile is a critical determinant of its clinical success. The N-(2-cyano-3-fluorophenyl)propanamide scaffold has emerged as a promising starting point for the development of novel therapeutics. However, the journey from a promising hit to a viable drug candidate is paved with meticulous characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of a novel series of N-(2-cyano-3-fluorophenyl)propanamide derivatives, offering both foundational principles and actionable experimental protocols for researchers in the field.

The central thesis of this guide is that a multi-faceted approach, combining in vitro assays with in vivo studies, is paramount for building a robust understanding of a compound's behavior in a biological system. We will explore how subtle structural modifications to the parent scaffold can elicit significant changes in key pharmacokinetic parameters, thereby guiding medicinal chemistry efforts toward analogues with improved developability.

The Importance of Early and Comprehensive ADME Profiling

The high attrition rate of drug candidates in clinical trials due to unfavorable pharmacokinetics underscores the necessity of early ADME assessment.[1] A compound that is potent in vitro but possesses poor bioavailability or is rapidly metabolized is unlikely to achieve therapeutic concentrations in vivo. By systematically evaluating parameters such as metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition, we can identify and address potential liabilities early in the discovery process, saving valuable time and resources.[2][3]

This guide will focus on a hypothetical series of N-(2-cyano-3-fluorophenyl)propanamide derivatives to illustrate the principles of comparative pharmacokinetic profiling.

Hypothetical Compound Series:

Compound IDStructureModification from Parent (NCP-001)
NCP-001 N-(2-cyano-3-fluorophenyl)propanamideParent Compound
NCP-002 N-(2-cyano-3-fluoro-4-methoxyphenyl)propanamideAddition of a methoxy group at the 4-position of the phenyl ring
NCP-003 N-(2-cyano-3-fluorophenyl)-2,2-dimethylpropanamideAddition of two methyl groups on the alpha-carbon of the propanamide
NCP-004 N-(2-cyano-3-fluorophenyl)cyclopropanecarboxamideReplacement of the propanamide with a cyclopropanecarboxamide

Key In Vitro Pharmacokinetic Assays

In vitro assays serve as the first tier in our pharmacokinetic evaluation, providing rapid and cost-effective screening of a large number of compounds.[4]

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3] Compounds with low metabolic stability are often rapidly cleared from the body, leading to a short duration of action. The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[2][5]

  • Liver Microsomes: These are subcellular fractions containing Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][6] They are a cost-effective tool for initial screening of metabolic lability.

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolizing enzymes, offering a more comprehensive picture of hepatic metabolism.[1][5]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer to a final protein concentration of 0.5 mg/mL.[6]

  • Compound Incubation: The test compounds (NCP-001 to NCP-004) are added to the microsomal suspension at a final concentration of 1 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[6]

  • Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[7]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8][9]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[5]

Workflow for Microsomal Metabolic Stability Assay.
Compound IDIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
NCP-001 3519.8Moderate Stability
NCP-002 1546.2Low Stability
NCP-003 > 60< 11.6High Stability
NCP-004 5013.9Moderate to High Stability

Interpretation of Results:

  • NCP-002 , with the addition of a methoxy group, shows significantly lower metabolic stability. This is a plausible outcome as methoxy groups are often sites of O-demethylation by CYP enzymes.

  • NCP-003 demonstrates high metabolic stability. The gem-dimethyl substitution sterically hinders metabolism at the alpha-carbon of the propanamide moiety, a common site of oxidation.

  • NCP-004 also shows improved stability. The cyclopropyl group is generally more resistant to metabolism compared to a linear alkyl chain.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[10] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared by metabolizing enzymes and transporters.[11] High plasma protein binding can limit the free drug concentration at the target site and can also affect the drug's clearance.

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[10] The Rapid Equilibrium Dialysis (RED) device is a commonly used high-throughput format.[11]

  • Device Preparation: The RED device, which consists of a central Teflon base plate with individual wells separated by a semipermeable membrane, is prepared according to the manufacturer's instructions.[11]

  • Sample Preparation: The test compounds are spiked into human plasma at a final concentration of 1 µM.[11]

  • Dialysis Setup: The spiked plasma is added to one chamber of the RED device, and a protein-free buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.[11]

  • Incubation: The sealed plate is incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[11]

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both the plasma and buffer aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Compound IDFraction Unbound (fu) in Human Plasma% BoundInterpretation
NCP-001 0.0595.0%High Binding
NCP-002 0.0397.0%High Binding
NCP-003 0.1090.0%Moderately High Binding
NCP-004 0.0892.0%High Binding

Interpretation of Results:

  • All compounds exhibit high plasma protein binding, which is common for many small molecule drugs.

  • The introduction of the lipophilic methoxy group in NCP-002 slightly increases protein binding.

  • The bulkier gem-dimethyl group in NCP-003 may slightly disrupt the optimal interaction with plasma proteins, leading to a higher unbound fraction.

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a critical component of safety pharmacology.[12][13] Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to adverse effects or loss of efficacy.[14][15] The most important CYP isoforms to evaluate are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the majority of clinically used drugs.[12][13]

This high-throughput assay uses specific fluorogenic substrates for each CYP isoform.[13] The rate of fluorescence generation is proportional to the enzyme activity.

  • Incubation Setup: Recombinant human CYP enzymes, a fluorogenic substrate, and a range of concentrations of the test compound are incubated in a multi-well plate.

  • Reaction Initiation: The reaction is started by the addition of an NADPH regenerating system.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a plate reader.

  • Data Analysis: The rate of fluorescence generation is calculated for each test compound concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Risk of DDI
NCP-001 > 50> 5025.3> 5015.8Low
NCP-002 > 508.912.1> 505.2Moderate
NCP-003 > 50> 50> 50> 5035.4Low
NCP-004 > 50> 5041.5> 5022.7Low

Interpretation of Results:

  • An IC50 value greater than 10 µM is generally considered to indicate a low risk of clinically relevant DDIs.

  • NCP-002 shows moderate inhibition of CYP2C9 and CYP3A4, suggesting a higher potential for drug-drug interactions compared to the other analogues. This highlights a potential liability that would need to be monitored in further development.

  • NCP-001 , NCP-003 , and NCP-004 show a low risk of CYP inhibition.

In Vivo Pharmacokinetic Studies

While in vitro assays are invaluable for screening, in vivo studies in animal models are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters such as bioavailability, clearance, and half-life.[16][17][18] Rodent models, such as rats, are commonly used in early-stage in vivo pharmacokinetic studies.

  • Animal Model: Male Sprague-Dawley rats are used for the study.[19]

  • Compound Administration: A cohort of rats is administered the test compound via intravenous (IV) injection, and another cohort receives the compound via oral gavage (PO).[17][19]

  • Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.[19]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[9][20]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters.[21]

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling & Interpretation IV_Dosing Intravenous (IV) Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral (PO) Dosing PO_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Quant LC-MS/MS Quantification Plasma_Prep->LCMS_Quant PK_Analysis Non-Compartmental Analysis LCMS_Quant->PK_Analysis PK_Parameters Determine Cmax, Tmax, AUC, t½, F% PK_Analysis->PK_Parameters

Workflow for an In Vivo Pharmacokinetic Study.
ParameterNCP-001NCP-002NCP-003NCP-004
Dose (PO) 10 mg/kg10 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL) 450150850620
Tmax (hr) 1.00.52.01.5
AUC₀-t (ng*hr/mL) 180045042003100
Half-life (t½, hr) 3.51.26.85.1
Oral Bioavailability (F%) 25%8%58%42%

Interpretation of Results:

  • NCP-002 exhibits poor oral bioavailability and a short half-life, consistent with its low metabolic stability observed in vitro. The high first-pass metabolism significantly reduces its systemic exposure.

  • NCP-003 shows a markedly improved pharmacokinetic profile with higher exposure (Cmax and AUC), a longer half-life, and good oral bioavailability. This directly correlates with its high metabolic stability.

  • NCP-004 also demonstrates an improved profile compared to the parent compound, with good bioavailability and a longer half-life, aligning with its enhanced metabolic stability.

Synthesizing the Data: A Holistic View

By integrating the in vitro and in vivo data, a clear structure-pharmacokinetic relationship begins to emerge for our hypothetical N-(2-cyano-3-fluorophenyl)propanamide series.

  • Metabolic Stability is a Key Driver: The in vitro metabolic stability data was highly predictive of the in vivo oral exposure and half-life. The strategies of introducing steric hindrance (NCP-003) or a more metabolically stable moiety (NCP-004) were successful in improving the pharmacokinetic profile.

  • CYP Inhibition as a Potential Hurdle: While NCP-003 showed the best pharmacokinetic profile, if it had exhibited significant CYP inhibition (which it did not in our hypothetical data), this would have presented a significant challenge for its continued development. The low DDI risk for NCP-003 and NCP-004 makes them more attractive candidates.

  • Plasma Protein Binding: While all compounds were highly protein-bound, the differences were not as impactful on the overall in vivo exposure as metabolic stability in this particular series.

Conclusion and Future Directions

This guide has outlined a systematic approach to the comparative pharmacokinetic profiling of a novel chemical series. Through the integrated use of in vitro and in vivo methodologies, we have demonstrated how to generate decision-driving data that can guide the optimization of lead compounds.

For the hypothetical N-(2-cyano-3-fluorophenyl)propanamide series, NCP-003 emerges as the most promising candidate from a pharmacokinetic perspective, exhibiting high metabolic stability, low risk of CYP inhibition, and excellent oral bioavailability. NCP-004 also represents a significant improvement over the parent compound.

Further studies for promising candidates like NCP-003 would involve:

  • Pharmacokinetic studies in a non-rodent species (e.g., dog or non-human primate).

  • Metabolite identification studies to understand the primary routes of metabolism.

  • Assessment of potential for transporter-mediated drug-drug interactions.

By adhering to a rigorous and logical framework of pharmacokinetic evaluation, researchers can significantly enhance the probability of advancing compounds with a higher likelihood of clinical success.

References

  • Vertex AI Search. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Vertex AI Search. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • IAPC Journals. (2016, March 31). An overall comparison of small molecules and large biologics in ADME testing.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Pharma Industry Review. (2025, February 20). Rapid Plasma Protein Binding Assay.
  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery.
  • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Benchchem. (2025). Application Notes and Protocols: A Guide to Protein Binding Assays.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • MDPI. (2020, March 2). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • Benchchem. (2025). Comparative analysis of the pharmacokinetic properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide derivatives.
  • PMC. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Longdom.org. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Creative Diagnostics. (n.d.). In vivo Pharmacokinetic Studies of Biological Drugs.
  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?.
  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.

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Safety & Regulatory Compliance

Safety

N-(2-cyano-3-fluorophenyl)propanamide proper disposal procedures

Proper handling and disposal of complex halogenated organics like N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) require a rigorous understanding of their physicochemical behavior. For researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of complex halogenated organics like N-(2-cyano-3-fluorophenyl)propanamide (CAS: 1155153-85-7) require a rigorous understanding of their physicochemical behavior. For researchers and drug development professionals, treating chemical disposal as a mere logistical afterthought is a critical vulnerability. Proper disposal is an extension of the experimental methodology itself, safeguarding both laboratory personnel and environmental integrity.

This guide provides a self-validating, step-by-step operational framework for the containment, segregation, and disposal of N-(2-cyano-3-fluorophenyl)propanamide, grounded in the mechanistic causality of its molecular structure.

Hazard Causality and Structural Assessment

N-(2-cyano-3-fluorophenyl)propanamide is a fluorinated cyanoacetanilide derivative. Its disposal protocol is dictated entirely by three structural motifs:

  • The Fluorine Atom: The presence of a halogen strictly categorizes this compound and any associated solvent mixtures as Halogenated Organic Waste [1][2]. Incineration of fluorinated compounds produces highly toxic and corrosive hydrogen fluoride (HF) gas, necessitating specialized disposal facilities equipped with alkaline scrubbers[3].

  • The Nitrile (Cyano) Group: Under oxygen-deficient thermal decomposition, nitriles can evolve hydrogen cyanide (HCN) and nitrogen oxides (NOx)[3][4].

  • The Amide Linkage: Further contributes to the nitrogenous load, reinforcing the need for high-temperature, oxygen-rich thermal oxidation to ensure complete conversion to N₂ and CO₂.

Mixing this compound with standard non-halogenated waste streams compromises the entire waste carboy. Halogenated waste requires extra treatment steps to remove halogens; cross-contamination drastically increases institutional disposal costs and introduces severe regulatory compliance risks[5].

Quantitative Logistics and Safety Data

To establish a baseline for safe handling before disposal operations begin, adhere to the following physicochemical and PPE parameters:

ParameterSpecification / RequirementOperational Rationale
Chemical Name N-(2-cyano-3-fluorophenyl)propanamideTarget analyte[6][7].
CAS Number 1155153-85-7Essential for accurate waste manifest labeling[8].
Molecular Weight 192.19 g/mol Determines molar equivalents for neutralization if required[6].
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents[1][5].
Primary Glove Material Fluorinated rubber (Viton), >0.7 mmProvides >480 min breakthrough time for fluorinated organics.
Secondary Glove Material Nitrile rubber, >0.4 mmAcceptable for brief splash contact only (~30 min breakthrough).
Incompatible Materials Strong oxidizers, strong acids/basesRisk of violent reaction or premature degradation.

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid and Solid Waste Segregation
  • Verify the Receptacle: Ensure the designated waste container is made of High-Density Polyethylene (HDPE) or glass, and is explicitly labeled "Halogenated Organic Waste"[1][9].

  • Transfer the Waste: In a certified chemical fume hood, transfer the N-(2-cyano-3-fluorophenyl)propanamide solution into the waste container. If disposing of solid powder, dissolve it in a compatible halogenated solvent (e.g., dichloromethane) or place the solid directly into a dedicated solid hazardous waste bin.

  • Headspace Management: Never fill the waste bottle completely; leave at least 20% headspace to accommodate vapor expansion[1].

  • Cap and Store: Seal the container with a vented cap (if gas evolution is anticipated) or a tightly closed standard cap. Store in a dedicated, ventilated hazardous waste cabinet away from incompatible strong bases or oxidizers[1].

Protocol B: Handling Contaminated Consumables and Empty Containers

By EPA standards, a container is not considered "empty" if it retains more than 3% of its original residual content[5].

  • Triple-Rinsing: Rinse the original chemical vial three times with a compatible solvent.

  • Rinsate Disposal: Pour all rinsate into the Halogenated Organic Waste container.

  • Sharps Disposal: Any chemically contaminated syringes or needles used to transfer the compound must be placed in a puncture-proof sharps container. Critical: This container must not bear a red biohazard symbol, as hazardous chemical waste contractors cannot legally transport biohazardous waste[5].

Protocol C: Emergency Spill Cleanup
  • Evacuation and PPE: Evacuate the immediate area. Don fluorinated rubber gloves, splash-proof goggles, and a lab coat[10].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like paper towels or sawdust[10][11].

  • Collection: Use non-sparking tools to sweep up the absorbed material. Scoop the residue into a heavy-duty, sealable container[11].

  • Final Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water for hazardous disposal.

Operational Workflows and Visualizations

The following diagrams map the logical flow of waste segregation and the mechanistic reality of how this chemical is ultimately destroyed by environmental contractors.

WasteSegregation Start N-(2-cyano-3-fluorophenyl)propanamide Waste Generation Solid Solid Waste (Powder, Spills, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Inert absorbent Liquid->Halogenated <20% Water Label Label: 'Halogenated Waste' Include CAS: 1155153-85-7 Halogenated->Label Incineration High-Temp Incineration (>1000°C) Label->Incineration EPA/RCRA Contractor

Figure 1: Decision matrix and segregation workflow for fluorinated amide waste.

ThermalDecomposition Compound Fluorinated Cyanoacetanilide Thermal Thermal Oxidation (O2 Excess, Heat) Compound->Thermal Gases Raw Effluent Gas (HF, NOx, CO2, H2O) Thermal->Gases Combustion Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber SafeGas Clean Exhaust (N2, CO2, H2O) Scrubber->SafeGas Vent Salts Solid Salts (CaF2, NaF) Scrubber->Salts Precipitate

Figure 2: Mechanistic pathway of thermal decomposition and halogen scrubbing.

References

  • Bio-Fount. "1155153-85-7|N-(2-Cyano-3-fluorophenyl)propanamide". Available at: [Link]

  • MDFCW. "N-(2-Cyano-3-fluorophenyl)propanamide_1155153-85". Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Available at: [Link]

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol". Available at:[Link]

  • Science Ready. "Safe Handing & Disposal of Organic Substances". Available at: [Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". Available at: [Link]

  • Covestro. "SAFETY DATA SHEET". Available at: [Link]

  • G-Biosciences. "Safety Data Sheet Formamide". Available at: [Link]

  • DuPont. "Material Safety Data Sheet". Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(2-cyano-3-fluorophenyl)propanamide

Operational Safety and Handling Guide: N-(2-cyano-3-fluorophenyl)propanamide At our core, we believe that providing high-quality chemical building blocks must be matched with uncompromising safety and operational excelle...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: N-(2-cyano-3-fluorophenyl)propanamide

At our core, we believe that providing high-quality chemical building blocks must be matched with uncompromising safety and operational excellence. N-(2-cyano-3-fluorophenyl)propanamide is a highly specialized intermediate utilized in advanced pharmaceutical and agrochemical synthesis. Due to its unique structural motifs—a fluorinated aromatic ring coupled with a cyano group—handling this compound requires rigorous, scientifically grounded safety protocols.

This guide is designed for researchers and drug development professionals, providing a self-validating system of operational procedures that prioritize mechanistic understanding over rote memorization.

Chemical Identity & Physicochemical Profiling

Before handling any compound, establishing its physical and chemical parameters is the first step in risk mitigation. The following table summarizes the key quantitative data for N-(2-cyano-3-fluorophenyl)propanamide[1].

PropertyQuantitative Value
Chemical Name N-(2-cyano-3-fluorophenyl)propanamide
CAS Number 1155153-85-7
Molecular Formula C₁₀H₉FN₂O
Molecular Weight 192.19 g/mol
Predicted Boiling Point 377.9 ± 32.0 °C
Predicted Density 1.20 ± 0.1 g/cm³

Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

To build a robust safety culture, laboratory personnel must understand the molecular causality driving a compound's hazards. The risks associated with N-(2-cyano-3-fluorophenyl)propanamide stem synergistically from two functional groups:

  • High Lipophilicity (Fluorinated Aromatic Ring): The incorporation of a fluorine atom onto the aromatic ring significantly increases the molecule's lipophilicity. While fluorinated aromatic compounds are highly resistant to oxidative metabolism, their lipophilic nature grants them an enhanced ability to penetrate the stratum corneum, leading to rapid systemic absorption upon dermal contact[2].

  • Metabolic & Chemical Reactivity (Cyano Group): The nitrile moiety (-C≡N) presents a dual hazard. Biologically, the toxicity of many nitrile compounds is linked to their in vivo metabolism by cytochrome P450 enzymes, which can generate reactive intermediates and potentially release cyanide, inhibiting cellular respiration[3]. Chemically, exposing the nitrile group to strong acids or bases can trigger rapid hydrolysis, converting the nitrile to an amide or carboxylic acid—a highly exothermic process that can release hazardous byproducts[4].

HazardPathway Compound N-(2-cyano-3-fluorophenyl) propanamide Dermal Dermal Exposure Compound->Dermal Inhalation Inhalation/Ingestion Compound->Inhalation Lipophilic High Lipophilicity (Fluorinated Ring) Dermal->Lipophilic Systemic Systemic Absorption Inhalation->Systemic Lipophilic->Systemic CYP450 Hepatic CYP450 Metabolism Systemic->CYP450 Toxicity Potential Nitrile Toxicity CYP450->Toxicity

Mechanistic pathway of exposure and potential toxicity for fluorinated nitriles.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard assessment, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

Protection ZoneRecommended PPE SpecificationMechanistic Causality & Rationale
Ocular (Eyes/Face) ANSI Z87.1 Chemical Safety Goggles + Full Face ShieldPrevents ocular absorption of airborne particulates during solid transfer and protects against solvent splash during solvation.
Dermal (Hands) Double-Gloving System:• Inner: 5-mil Nitrile• Outer: Butyl RubberNitrile provides baseline splash protection[3]; Butyl rubber prevents permeation of highly lipophilic fluorinated aromatic structures[2].
Dermal (Body) Flame-retardant lab coat over Tyvek® disposable sleevesEliminates the risk of micro-particulates embedding into woven fabrics, which can cause chronic transdermal exposure.
Respiratory N95/P100 Particulate Respirator (if outside engineering controls)Mitigates inhalation of fine crystalline dust, preventing rapid systemic absorption through the pulmonary alveoli.

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system. Follow this methodology to ensure safe weighing, transfer, and reaction setup.

Step 1: Environmental Verification

  • Action: Verify the fume hood face velocity is operating between 80–120 fpm. Clear the workspace of strong acids, strong bases, and oxidizing agents.

  • Causality: Nitriles can undergo violent hydrolysis in the presence of strong aqueous acids[4]. Isolating the compound from incompatible reagents prevents unintended exothermic reactions.

Step 2: Enclosed Weighing

  • Action: Utilize an anti-static weighing enclosure. Tare the receiving vial, transfer the required mass using a static-free ceramic spatula, and cap the vial immediately.

  • Causality: Fluorinated organic powders often carry static charges, causing them to repel from metal spatulas and aerosolize. Anti-static measures prevent airborne contamination and inhalation risks.

Step 3: Solvation and Sealed Transfer

  • Action: Solvate the compound inside the capped vial by injecting the reaction solvent (e.g., anhydrous DMF or DMSO) through a septum using a syringe. Transfer the solution to the main reaction vessel under an inert atmosphere (N₂ or Ar).

  • Causality: A closed-system liquid transfer completely eliminates the risk of airborne dust exposure, which is the primary vector for accidental ingestion or inhalation.

Step 4: Decontamination

  • Action: Wipe down the balance and fume hood surfaces with a damp, disposable cloth. Segregate all contaminated consumables.

  • Causality: Prevents cross-contamination and protects secondary users of the laboratory space.

SOPWorkflow Prep 1. Fume Hood Prep Verify airflow & clear workspace PPE 2. PPE Donning Double gloves, goggles, lab coat Prep->PPE Weigh 3. Enclosed Weighing Use anti-static balance enclosure PPE->Weigh Transfer 4. Sealed Transfer Move to reaction vessel under N2/Ar Weigh->Transfer Decon 5. Decontamination Wipe surfaces & segregate waste Transfer->Decon

Step-by-step operational workflow for handling N-(2-cyano-3-fluorophenyl)propanamide.

Emergency Response & Disposal Plan

In the event of an operational failure, immediate and scientifically sound action is required.

  • Spill Response: Do not sweep dry powder. Cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite) to prevent aerosolization. Transfer to a sealed hazardous waste container.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Crucial Rule: Do not use solvents (like ethanol or acetone) to wash the skin. Causality: Solvents will dissolve the compound and act as a carrier, accelerating its transport across the lipid bilayer of the skin[2].

  • Waste Disposal: Segregate from acidic waste streams. Label clearly as "Toxic Organic Solid - Contains Nitrile and Fluorinated Aromatic." Incineration at a permitted hazardous waste facility is the required disposal method to ensure complete thermal destruction of the fluorinated ring and cyano group.

References

  • N-(2-cyano-3-fluorophenyl)propanamide | 1155153-85-7 . ChemicalBook. 1

  • Dimethylmalononitrile safety and handling precautions . BenchChem. 3

  • Chemical Aspects of Human and Environmental Overload with Fluorine . ACS Publications. 2

  • The Strecker Synthesis of Amino Acids . Master Organic Chemistry. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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